molecular formula C11H14O B1313495 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol CAS No. 38425-66-0

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Cat. No.: B1313495
CAS No.: 38425-66-0
M. Wt: 162.23 g/mol
InChI Key: HIDATFJPKUJBHH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol (CAS 38425-66-0) is a high-purity alcohol derivative of the indane scaffold, supplied with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound is provided as a liquid with a boiling point of 278.1 °C at 760 mmHg and a density of 1.056 g/cm³ . The indane structure is a privileged scaffold in medicinal chemistry and chemical synthesis, closely related to cores found in FDA-approved drugs and active natural products . For instance, indanone-based structures are the foundation of therapeutics like Donepezil, used for Alzheimer's disease, and Indinavir, employed in the treatment of AIDS . This makes this compound a highly valuable intermediate for researchers developing new bioactive molecules, studying structure-activity relationships, and exploring novel applications in organic electronics and material science . This product is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335 . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDATFJPKUJBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488889
Record name 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38425-66-0
Record name 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a valuable resource for the exploration of this and related indane derivatives.

Introduction: The Significance of the Indane Scaffold

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of natural products and synthetic molecules that exhibit a broad range of biological activities. The rigidity and substitution possibilities of the indane ring system make it an attractive starting point for the design of novel therapeutic agents. Indane derivatives have been successfully developed into commercial drugs for various indications, highlighting the therapeutic potential embedded within this chemical architecture[1][2]. Consequently, the synthesis and characterization of novel indane derivatives, such as this compound, are of significant interest to the scientific community.

Chemical Structure and Properties

This compound is a primary alcohol featuring the 2,3-dihydro-1H-inden-1-yl (also known as 1-indanyl) group attached to an ethanol moiety. The structure is characterized by a chiral center at the C1 position of the indane ring.

dot

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O[3]
Molecular Weight162.23 g/mol [3]
AppearanceLiquid[3]
Boiling Point278.1 °C at 760 mmHg[3]
Density1.056 g/cm³[3]
IUPAC Name2-(2,3-dihydro-1H-inden-1-yl)ethanol[3]
InChIInChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2[3]
InChIKeyHIDATFJPKUJBHH-UHFFFAOYSA-N[3]
SMILESC1CC2=CC=CC=C2C1CCO[3]

Proposed Synthesis and Experimental Protocols

A robust and logical synthetic route to this compound, while not explicitly detailed in the literature for this specific molecule, can be devised based on well-established organic reactions. A plausible two-step approach involves the synthesis of an ester precursor, ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate, followed by its reduction to the target primary alcohol.

dot

Synthesis_Workflow Start 1-Indanone + Ethyl Bromoacetate Step1 Reformatsky Reaction (Zn, THF, reflux) Start->Step1 Intermediate Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate Step1->Intermediate Step2 Reduction (LiAlH4, dry ether, 0°C to RT) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate via Reformatsky-type Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal[4][5][6]. In this proposed synthesis, 1-indanone would react with the organozinc reagent formed from ethyl bromoacetate and activated zinc. The initially formed β-hydroxy ester can then be dehydrated and subsequently hydrogenated, or under certain conditions, the reaction can be directed towards the formation of the corresponding alkylated product.

Experimental Protocol:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and finally dry ether, then drying under high vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • Initiation: Gently warm the mixture and add a small crystal of iodine to initiate the reaction.

  • Addition of Reactants: A solution of 1-indanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the addition funnel to maintain a gentle reflux.

  • Reaction Progression: After the addition is complete, continue refluxing the mixture until the 1-indanone is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate.

Step 2: Reduction of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate to this compound

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols[7][8][9]. The ester obtained from Step 1 is dissolved in an anhydrous ether and treated with LiAlH₄ to yield the target alcohol.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: A solution of ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel at a rate that maintains the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser work-up): Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate that is easily filtered.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography.

Predicted Spectroscopic Data and Interpretation

In the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.28 - 7.15m4HAr-HAromatic protons of the indane ring system.
3.75t2H-CH₂-OHMethylene protons adjacent to the hydroxyl group, coupled to the adjacent methylene group.
3.40m1HH-1 (indane)Methine proton at the chiral center, coupled to protons at C2 and the adjacent methylene group of the ethanol side chain.
2.95m1HH-3a (indane)One of the diastereotopic methylene protons at C3.
2.80m1HH-3b (indane)The other diastereotopic methylene proton at C3.
2.45m1HH-2a (indane)One of the diastereotopic methylene protons at C2.
1.90m1HH-2b (indane)The other diastereotopic methylene proton at C2.
1.85m2H-CH₂-CH₂OHMethylene protons adjacent to the indane ring.
1.60br s1H-OHHydroxyl proton, which may be a broad singlet and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
144.5Ar-C (quaternary)Aromatic quaternary carbons of the indane ring.
142.0Ar-C (quaternary)Aromatic quaternary carbons of the indane ring.
126.5Ar-CHAromatic methine carbons.
124.8Ar-CHAromatic methine carbons.
61.0-CH₂-OHCarbon of the methylene group attached to the hydroxyl group.
45.0C-1 (indane)Methine carbon at the chiral center.
38.5-CH₂-CH₂OHCarbon of the methylene group attached to the indane ring.
31.0C-3 (indane)Methylene carbon at C3 of the indane ring.
30.0C-2 (indane)Methylene carbon at C2 of the indane ring.
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch (alcohol)
3060-3020MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1480, 1460MediumC=C stretch (aromatic ring)
1050StrongC-O stretch (primary alcohol)
Predicted Mass Spectrum (Electron Ionization, 70 eV)
m/zPredicted Fragment
162[M]⁺ (Molecular Ion)
144[M - H₂O]⁺
131[M - CH₂CH₂OH]⁺
115[C₉H₇]⁺ (Indenyl cation)

Potential Applications in Research and Drug Development

The indane scaffold is a cornerstone in the development of various therapeutic agents[1][2]. Derivatives of indane have demonstrated significant potential in several key areas of drug discovery:

  • Neuroprotective Agents: Aminoindane derivatives, for instance, are known to exhibit neuroprotective properties[1]. The structural features of this compound make it a candidate for derivatization into novel compounds for the treatment of neurodegenerative diseases.

  • Anti-inflammatory Agents: The indane ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The title compound could serve as a precursor for the synthesis of new anti-inflammatory agents with potentially improved efficacy and side-effect profiles.

  • Anticancer Therapeutics: A number of indane-based molecules have been investigated for their anticancer properties, targeting various oncologic pathways[10]. This compound represents a novel building block for the generation of compound libraries for screening against a range of cancer cell lines.

The primary alcohol functionality of this compound provides a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space in the pursuit of new bioactive molecules.

Conclusion

References

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Sources

An In-Depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, a substituted indane derivative of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Nomenclature and Structural Elucidation

The correct IUPAC name for the compound is This compound . This name is derived from the systematic nomenclature rules for cyclic and substituted organic compounds. The parent structure is an indane ring, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The numbering of the indane ring starts at one of the bridgehead carbons and proceeds around the five-membered ring. The ethan-1-ol substituent is located at the 1-position of the indane ring.

Structural Formula:

Proposed Synthetic Pathways

The synthesis of this compound can be strategically approached from the readily available precursor, 1-indanone. Two plausible synthetic routes are detailed below, both offering viable methods for the introduction of the 2-hydroxyethyl group at the 1-position of the indane nucleus.

Grignard Reaction Approach

A classic and effective method for forming carbon-carbon bonds is the Grignard reaction.[1] This approach involves the reaction of 1-indanone with a suitable two-carbon Grignard reagent, followed by acidic workup to yield the target alcohol.

Experimental Protocol:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromoethane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Reaction with 1-Indanone: The Grignard reagent solution is cooled to 0 °C, and a solution of 1-indanone in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature for several hours.

  • Hydrolysis: The reaction mixture is then carefully poured into a cold, saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water.[1] The slow, dropwise addition of reactants helps to control the exothermic nature of the reaction. The acidic workup with ammonium chloride is a mild method to protonate the alkoxide without causing unwanted side reactions.

Wittig Reaction and Subsequent Reduction

An alternative strategy involves a Wittig reaction to introduce a vinyl group, which can then be converted to the desired alcohol. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2]

Experimental Protocol:

  • Preparation of the Wittig Reagent: (Methoxymethyl)triphenylphosphonium chloride is suspended in anhydrous tetrahydrofuran (THF) at 0 °C, and a strong base such as n-butyllithium is added to generate the corresponding ylide.[3]

  • Wittig Reaction: A solution of 1-indanone in anhydrous THF is added to the ylide solution at 0 °C. The reaction is stirred at room temperature until completion.

  • Hydrolysis of the Enol Ether: The resulting methoxyvinylindane is not isolated but is directly hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the corresponding acetaldehyde derivative.

  • Reduction to the Alcohol: The intermediate aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride in ethanol.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified as described in the Grignard protocol.

Causality of Experimental Choices: The use of (methoxymethyl)triphenylphosphonium chloride allows for the one-carbon homologation of the ketone to an aldehyde.[3] The subsequent reduction with sodium borohydride is a selective method for converting aldehydes to primary alcohols without affecting the aromatic ring.

Diagram of Proposed Synthetic Workflow:

SynthesisWorkflow Indanone 1-Indanone Grignard 1. Ethylmagnesium Bromide 2. H3O+ Workup Indanone->Grignard Grignard Reaction Wittig 1. (CH3OCH2)PPh3+Cl-, n-BuLi 2. H3O+ 3. NaBH4 Indanone->Wittig Wittig Reaction & Reduction Product This compound Grignard->Product Wittig->Product

Caption: Proposed synthetic routes to this compound.

Predicted Physicochemical and Spectroscopic Properties

Due to the absence of direct experimental data, the properties of this compound are predicted based on its structural similarity to known compounds such as 1-indanol and 2-phenylethanol.[4][5][6][7][8][9]

Table of Predicted Physicochemical Properties:

PropertyPredicted ValueRationale/Comparison Compound
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol -
Appearance Colorless to pale yellow liquidBased on 2-phenylethanol[8]
Boiling Point ~230-240 °CHigher than 2-phenylethanol due to increased molecular weight
Solubility Slightly soluble in water, soluble in organic solventsSimilar to other aromatic alcohols[4][8]

Predicted Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the chiral center at the 1-position of the indane ring, leading to diastereotopic protons. Key expected signals include:

    • Aromatic protons in the range of 7.1-7.3 ppm.

    • A multiplet for the proton at the 1-position of the indane ring around 3.3-3.6 ppm.

    • Multiplets for the methylene protons of the indane ring between 1.8 and 3.0 ppm.

    • A triplet for the methylene protons adjacent to the hydroxyl group around 3.7-3.9 ppm.

    • A multiplet for the other methylene group of the side chain.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.[10][11][12][13][14][15][16][17]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show 11 distinct signals.

    • Aromatic carbons in the region of 120-145 ppm.

    • The carbon bearing the hydroxyl group around 60-65 ppm.

    • The carbon at the 1-position of the indane ring around 45-50 ppm.

    • Other aliphatic carbons between 25 and 40 ppm.[10][11][12][13][14][15][16][17]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:

    • A broad O-H stretching band around 3300-3400 cm⁻¹.

    • C-H stretching bands for aromatic and aliphatic protons just below and above 3000 cm⁻¹.

    • C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.

    • A C-O stretching band around 1050-1150 cm⁻¹.[10][14]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 162. Common fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the side chain.

Potential Applications in Drug Discovery and Development

The indane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[18][19][20][21][22][23][24] This suggests that this compound could serve as a valuable building block or a lead compound in various therapeutic areas.

Neuroprotective Effects

Many indane derivatives have demonstrated significant neuroprotective properties.[20][21][25][26] They have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The rigid bicyclic structure of the indane core can effectively position functional groups to interact with biological targets in the central nervous system. The introduction of a hydroxyethyl side chain could modulate the lipophilicity and hydrogen bonding capacity of the molecule, potentially enhancing its interaction with specific receptors or enzymes involved in neuroprotection.

Cardiovascular Applications

Certain indane analogues have been explored for their effects on the cardiovascular system.[27][28][29][30] The structural features of this compound could be tailored to interact with cardiovascular targets such as ion channels or receptors, making it a candidate for the development of novel cardiovascular drugs.

Diagram of Potential Therapeutic Applications:

Applications cluster_core This compound cluster_applications Potential Therapeutic Areas Core Core Scaffold Neuro Neuroprotection (e.g., Alzheimer's, Parkinson's) Core->Neuro Structural Analogy to Neuroprotective Agents Cardio Cardiovascular Diseases (e.g., Hypertension, Arrhythmia) Core->Cardio Potential Interaction with Cardiovascular Targets Other Other Potential Activities (e.g., Anticancer, Antimicrobial) Core->Other Broad Bioactivity of Indane Derivatives

Caption: Logical relationship of the core scaffold to potential therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While specific toxicity data is unavailable, the following general guidelines based on similar compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its nomenclature, synthesis, and potential applications. The proposed synthetic routes offer a clear path for its preparation, and the predicted properties provide a basis for its characterization. The established biological activities of related indane derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of neuroprotection and cardiovascular disease. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and evaluation of this intriguing molecule.

References

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  • Tiwari, M., et al. (2016). Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 24(15), 3348-3362.
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Spectroscopic Characterization of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and experimental data from analogous compounds to present a robust spectroscopic profile of the target molecule. The guide delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a detailed interpretation grounded in established chemical principles.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic alcohol with a core indane moiety linked to an ethanol side chain. The structural complexity, including a stereocenter at the C-1 position of the indane ring, gives rise to a rich and informative spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in chemical synthesis and pharmaceutical applications.

This guide will systematically dissect the expected spectroscopic data, providing a foundational understanding for researchers working with this and related molecular scaffolds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected ¹H NMR Data (Predicted):

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic (4H)7.10 - 7.35m-
H-1 (Indane)~3.4 - 3.6m-
H-3 (Indane, 2H)~2.8 - 3.1m-
H-2 (Indane, 2H)~1.8 - 2.2m-
H-1' (Ethanol, 2H)~3.6 - 3.8m-
H-2' (Ethanol, 2H)~1.7 - 1.9m-
OH (Ethanol)Variable (broad s)s (broad)-

Interpretation and Rationale:

  • Aromatic Region (7.10 - 7.35 ppm): The four protons on the benzene ring of the indane moiety are expected to resonate in this downfield region as a complex multiplet due to their distinct chemical environments and spin-spin coupling.

  • Indane Moiety Protons:

    • The methine proton at C-1 (H-1) , being adjacent to the aromatic ring and the ethanol side chain, is expected to appear as a multiplet in the range of 3.4 - 3.6 ppm. Its exact chemical shift and multiplicity will be influenced by the conformation and the coupling with the neighboring protons on C-2 and the ethanol chain.

    • The methylene protons at C-3 (H-3) are diastereotopic and will likely appear as complex multiplets between 2.8 and 3.1 ppm.[1][2]

    • The methylene protons at C-2 (H-2) are also diastereotopic and are expected to resonate as multiplets in the more upfield region of 1.8 - 2.2 ppm.[1][2]

  • Ethanol Side Chain Protons:

    • The methylene protons adjacent to the hydroxyl group (H-1') are expected to be in the 3.6 - 3.8 ppm region, appearing as a multiplet due to coupling with the H-2' protons. The electronegative oxygen atom deshields these protons.

    • The methylene protons at H-2' will likely resonate around 1.7 - 1.9 ppm as a multiplet.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[3] It typically appears as a broad singlet and may exchange with deuterium oxide (D₂O), leading to the disappearance of its signal, a key technique for its identification.[3]

Experimental Protocol - ¹H NMR:

A standard ¹H NMR experiment would be conducted on a 300 or 500 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For unambiguous assignment, two-dimensional NMR techniques like COSY and HSQC would be invaluable.

Logical Relationship of ¹H NMR Signals:

Caption: Predicted ¹H NMR spin-spin coupling network.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on the structure of this compound, a total of 11 distinct carbon signals are expected.

Expected ¹³C NMR Data (Predicted):

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic (C4, C5, C6, C7)124 - 128
Aromatic (C3a, C7a)142 - 145
C-1 (Indane)~45 - 50
C-3 (Indane)~30 - 35
C-2 (Indane)~25 - 30
C-1' (Ethanol)~60 - 65
C-2' (Ethanol)~35 - 40

Interpretation and Rationale:

  • Aromatic Carbons (124 - 145 ppm): The six carbons of the benzene ring will appear in this region. The two quaternary carbons (C3a and C7a) at the ring fusion are expected to be the most downfield, in the 142-145 ppm range. The four CH carbons will resonate between 124 and 128 ppm.

  • Indane Moiety Carbons:

    • C-1 , the benzylic methine carbon, is expected around 45-50 ppm.

    • The C-3 methylene carbon , also benzylic, should appear in the 30-35 ppm range.

    • The C-2 methylene carbon is predicted to be the most upfield of the indane aliphatic carbons, at approximately 25-30 ppm.

  • Ethanol Side Chain Carbons:

    • C-1' , the carbon bearing the hydroxyl group, will be significantly deshielded and is expected to resonate in the 60-65 ppm region.[4]

    • C-2' will be found further upfield, around 35-40 ppm.

Experimental Protocol - ¹³C NMR:

A standard ¹³C NMR experiment would be performed, often with proton decoupling to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be highly beneficial to differentiate between CH, CH₂, and CH₃ groups.

Molecular Structure with Carbon Numbering:

Caption: Carbon numbering scheme for spectroscopic assignment.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H stretch of the alcohol and the C-H and C=C stretches of the indane structure.

Expected IR Data (Predicted):

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Alcohol)1000 - 1260Strong
C-H Bend (Aromatic)690 - 900Strong

Interpretation and Rationale:

  • O-H Stretch (3200 - 3600 cm⁻¹): The most characteristic peak will be a strong and broad absorption in this region, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5]

  • C-H Stretches (2850 - 3100 cm⁻¹): This region will contain multiple peaks. The absorptions above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches, while those below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the indane and ethanol moieties.

  • C=C Aromatic Stretches (1450 - 1600 cm⁻¹): A series of medium-intensity peaks in this region confirms the presence of the benzene ring.

  • C-O Stretch (1000 - 1260 cm⁻¹): A strong absorption in this fingerprint region is characteristic of the C-O single bond in the primary alcohol.

  • Aromatic C-H Bends (690 - 900 cm⁻¹): Strong bands in this region arise from the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol - IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). If solid, it can be prepared as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. For this compound (Molecular Formula: C₁₁H₁₄O), the expected molecular weight is approximately 162.23 g/mol .

Expected Fragmentation Pattern (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the intact molecule.

  • Loss of Water (M-18): A significant peak at m/z = 144, resulting from the dehydration of the alcohol, a common fragmentation pathway for alcohols.[3]

  • Loss of the Ethanol Side Chain (M-45): A peak at m/z = 117, corresponding to the indanyl cation, formed by the cleavage of the bond between C-1 of the indane and the ethanol side chain.

  • Benzylic Cleavage: The indanyl cation (m/z = 117) can further fragment, leading to characteristic peaks for substituted aromatic systems. A prominent peak at m/z = 115 is also expected from the loss of a hydrogen molecule from the indanyl cation.

  • Tropylium Ion: Rearrangement to the tropylium ion (m/z = 91) is a common feature in the mass spectra of compounds containing a benzyl group.

Experimental Protocol - Mass Spectrometry:

The mass spectrum would typically be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography-mass spectrometry (GC-MS) would be an ideal technique for analyzing a pure sample.

Fragmentation Pathway:

G M [C11H14O]+• m/z = 162 M_minus_H2O [C11H12]+• m/z = 144 M->M_minus_H2O - H2O M_minus_C2H5O [C9H9]+ m/z = 117 M->M_minus_C2H5O - •CH2CH2OH Indenyl_Cation [C9H7]+ m/z = 115 M_minus_C2H5O->Indenyl_Cation - H2 Tropylium [C7H7]+ m/z = 91 M_minus_C2H5O->Tropylium Rearrangement

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, derived from a combination of predictive methods and experimental data from analogous structures, provides a robust framework for its characterization. The interplay of ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed and self-validating system for the structural elucidation and purity assessment of this important chemical entity. This guide serves as a valuable resource for researchers, enabling a deeper understanding of the molecule's spectroscopic properties and facilitating its application in scientific research and development.

References

  • NIST Chemistry WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved January 23, 2026, from [Link]

  • J. Serb. Chem. Soc. (2004). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 23, 2026, from [Link]

  • PubMed. (2008). Structural Study of 2-(1-oxo-1 H-inden-3-yl)-2H-indene-1,3-dione by DFT Calculations, NMR and IR Spectroscopy. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved January 23, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 23, 2026, from [Link]

  • Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved January 23, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]

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Mass spectrometry of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation behavior, outlines validated analytical protocols, and offers expert insights into data interpretation. By explaining the causality behind experimental choices, this guide serves as a practical resource for the structural elucidation and confident identification of this molecule.

Molecular Characteristics and Analytical Context

This compound is a primary alcohol featuring a bicyclic indane core. Its structure presents a unique combination of a hydroxyl group, an aliphatic side-chain, and a benzylic system. Understanding the interplay of these functional groups is paramount to predicting its behavior within a mass spectrometer and interpreting the resultant spectrum.

PropertyValue
Molecular Formula C₁₁H₁₄O
Average Molecular Weight 162.23 g/mol
Monoisotopic Mass 162.104465 Da

The primary analytical challenge lies in the molecule's propensity for extensive fragmentation under standard Electron Ionization (EI) conditions, which can make identification of the molecular ion difficult. This guide will explore methodologies to address this, including both standard EI-GC-MS and alternative approaches.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) at a standard 70 eV is a high-energy technique that provides detailed structural information through reproducible fragmentation patterns. For this compound, the fragmentation is governed by the relative stability of the resulting ions and neutral losses. Due to the molecule's structure, the molecular ion peak (M•⁺) at m/z 162 is expected to be of low abundance or entirely absent, a common characteristic for alcohols which fragment readily.[1][2][3][4]

The major fragmentation pathways are detailed below:

  • Benzylic Cleavage (Pathway A): The most favored fragmentation route involves the cleavage of the C-C bond alpha to the indane ring, which is a benzylic position. This results in the formation of a highly stable, resonance-stabilized indanyl cation. This fragment is predicted to be the base peak of the spectrum.

  • Dehydration (Pathway B): A characteristic fragmentation for alcohols is the intramolecular loss of a water molecule (18 Da).[2][3][5] This yields a radical cation with a mass-to-charge ratio of m/z 144.

  • Alpha-Cleavage (Pathway C): Cleavage of the C-C bond adjacent to the oxygen atom is a defining feature of primary alcohols.[2][6][7] This pathway produces the oxonium ion [CH₂OH]⁺.

  • Secondary Fragmentation (Pathway D): The stable indanyl cation (m/z 117) can undergo further fragmentation, typically through the loss of ethylene (28 Da), leading to the formation of the C₇H₇⁺ ion, which may rearrange to the highly stable tropylium ion.

G M Molecule Ion C₁₁H₁₄O•⁺ m/z 162 F117 Indanyl Cation C₉H₉⁺ m/z 117 (Base Peak) M->F117 - •CH₂CH₂OH (Benzylic Cleavage) F144 Dehydrated Ion C₁₁H₁₂•⁺ m/z 144 M->F144 - H₂O (Dehydration) F31 Oxonium Ion CH₃O⁺ m/z 31 M->F31 - •C₁₀H₁₁ (Alpha-Cleavage) F91 Tropylium Ion C₇H₇⁺ m/z 91 F117->F91 - C₂H₂ (Rearrangement)

Caption: Predicted EI fragmentation pathways for this compound.

Table 1: Summary of Predicted Key Ions

m/zProposed Ion StructureCausal MechanismPredicted Abundance
162[C₁₁H₁₄O]•⁺Molecular IonVery Low / Absent
144[C₁₁H₁₂]•⁺Loss of H₂O (Dehydration)Moderate
117[C₉H₉]⁺Benzylic cleavage with loss of the ethan-1-ol radical (•CH₂CH₂OH)High (Base Peak)
91[C₇H₇]⁺Loss of ethylene (C₂H₂) from the m/z 117 fragment, likely via tropylium rearrangementModerate to High
31[CH₂OH]⁺Alpha-cleavage with loss of the 2,3-dihydro-1H-inden-1-yl radicalLow to Moderate

Experimental Workflow: GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing this compound due to its volatility. The following protocol is a self-validating system designed for robust and reproducible results.

Caption: Standard operational workflow for GC-EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Transfer to a 2 mL autosampler vial. An inert vial is recommended to prevent adsorption.

  • GC-MS Instrumentation & Conditions:

    • Causality: A non-polar 5% phenyl-methylpolysiloxane column (e.g., Rxi®-5Sil MS) is chosen for its excellent separation of semi-volatile aromatic compounds. The temperature program is designed to ensure sharp peaks and adequate separation from any impurities. A 70 eV ionization energy is the industry standard, ensuring that the resulting spectra are comparable to established libraries like the NIST Mass Spectral Library.[4]

    Table 2: Recommended GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injection Port Temp 250°C
Injection Mode 1 µL, Splitless (30-second purge delay)
Oven Program Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 350 amu

Advanced Technique: Derivatization for Enhanced Analysis

For compounds containing active hydrogens, such as alcohols, derivatization can significantly improve analytical performance. Silylation is a common and effective strategy.

  • Rationale: Derivatizing the hydroxyl group with a trimethylsilyl (TMS) group replaces the active proton, which reduces intermolecular hydrogen bonding. This leads to several benefits:

    • Improved Peak Shape: Reduces peak tailing, leading to better resolution and integration.

    • Increased Volatility: Allows for elution at lower temperatures, reducing the risk of thermal degradation.

    • Enhanced Spectral Information: The TMS derivative yields a new, predictable fragmentation pattern that can be used for confirmation. For many compounds, derivatization increases the abundance of the molecular ion.[8][9][10]

Protocol for TMS Derivatization
  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst; Pyridine (anhydrous).

  • Procedure:

    • Evaporate 100 µL of the 1 mg/mL sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

Interpreting the TMS-Derivative Spectrum

The TMS derivative will have a molecular weight of 162 + 72 = 234 g/mol . The mass spectrum will exhibit characteristic ions for silylated compounds:

  • Molecular Ion (M'•⁺): A peak at m/z 234 should be more prominent than in the underivatized spectrum.

  • [M'-15]⁺: A strong peak at m/z 219 , corresponding to the loss of a methyl group (•CH₃) from the TMS moiety. This is a hallmark of TMS derivatives.

  • [Si(CH₃)₃]⁺: A characteristic ion at m/z 73 .

Alternative Technique: LC-MS for Molecular Weight Confirmation

When the molecular ion is ambiguous in EI-MS, soft ionization techniques coupled with liquid chromatography (LC-MS) are invaluable for confirmation.

  • Rationale: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" methods that impart minimal excess energy to the analyte.[11] This results in very little fragmentation and typically produces an abundant ion corresponding to the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. This provides an unambiguous determination of the molecular weight.

Table 3: Expected Ions in LC-MS (Positive Ion Mode)

Ionization ModeExpected Ionm/zPurpose
ESI / APCI[M+H]⁺163.112Protonated Molecule (High Abundance)
ESI / APCI[M+Na]⁺185.094Sodium Adduct (Often observed)
ESI / APCI[2M+H]⁺325.216Protonated Dimer (Concentration dependent)

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • PubMed Central. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

  • ResearchGate. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Canterbury. (n.d.). GC-CI-MS analysis of TMS derivatives. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol from indanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol from 1-Indanone

Introduction

This compound is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and materials science. Its indane core structure is a key pharmacophore in various biologically active compounds. This application note provides a detailed, two-step protocol for the synthesis of this target molecule, commencing from the readily available starting material, 1-indanone. The described methodology is designed for reproducibility and scalability, offering researchers a reliable pathway to this important building block.

The synthetic strategy is centered on a sequential approach: an initial carbon-carbon bond formation to extend the side chain at the C1 position of the indanone ring, followed by a comprehensive reduction to yield the desired saturated primary alcohol.

Overall Synthetic Strategy

The synthesis is accomplished in two primary stages, as depicted below. The first stage involves a Wittig reaction to introduce a two-carbon ester side chain, creating an α,β-unsaturated ester. The second stage employs a two-step reduction sequence to first saturate the carbon-carbon double bond via catalytic hydrogenation, followed by the reduction of the ester functional group to a primary alcohol using a powerful hydride reducing agent.

G Indanone 1-Indanone UnsaturatedEster Ethyl (2,3-dihydro-1H- inden-1-ylidene)acetate Indanone->UnsaturatedEster Step 1: Wittig Reaction Wittig Wittig Reagent (Ph3P=CHCO2Et) Wittig->UnsaturatedEster SaturatedEster Ethyl 2-(2,3-dihydro-1H- inden-1-yl)acetate UnsaturatedEster->SaturatedEster Step 2a: Hydrogenation Hydrogenation H2, Pd/C Hydrogenation->SaturatedEster FinalProduct 2-(2,3-Dihydro-1H- inden-1-yl)ethan-1-ol SaturatedEster->FinalProduct Step 2b: Reduction Reduction LiAlH4 Reduction->FinalProduct

Caption: Overall two-step synthetic route.

Part 1: Wittig Olefination of 1-Indanone

Expertise & Experience: The Rationale Behind the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[1][2] Its selection for this initial step is based on its high reliability and functional group tolerance. The reaction utilizes a phosphorus ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone.[3] The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which ensures a high conversion to the desired alkene.[1][3]

The use of a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is crucial here. Stabilized ylides are generally less reactive than their non-stabilized counterparts and tend to favor the formation of the (E)-alkene isomer, which is often thermodynamically more stable.

Experimental Protocol: Synthesis of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

Materials:

  • 1-Indanone

  • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanone (1.0 eq).

  • Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-indanone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2).

  • Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate as a pale yellow oil. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Reduction to this compound

Expertise & Experience: A Two-Step Reduction Strategy

A two-step reduction process is employed for this conversion to ensure high selectivity and yield.

  • Catalytic Hydrogenation: The first step is the selective reduction of the exocyclic carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[4] This technique is highly effective for reducing alkene functionalities without affecting the ester group.

  • Hydride Reduction: Following the saturation of the double bond, the ester is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting esters to alcohols.[5][6] It is important to perform this step after the hydrogenation, as LiAlH₄ can, under certain conditions, also reduce carbon-carbon double bonds, potentially leading to a mixture of products if used on the unsaturated ester.[7]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethyl acetate or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate (1.0 eq) in a suitable solvent like ethyl acetate or ethanol in a flask appropriate for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel to the desired pressure (or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate. This product is often pure enough for the next step, but can be further purified by chromatography if necessary.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Three-neck round-bottom flask

  • Dropping funnel

  • Ice bath

  • Sodium sulfate, anhydrous

Procedure:

  • Reaction Setup: In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (1.0 eq) in anhydrous THF and add it to a dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Quenching (Caution: Exothermic and produces H₂ gas):

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄.[8]

    • Then, cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

  • Work-up:

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound. Confirm the final structure and purity by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Workflow Visualization

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2a: Hydrogenation cluster_2 Step 2b: LiAlH4 Reduction Setup1 Combine 1-Indanone & Wittig Reagent in Toluene React1 Reflux under N2 (12-24h) Setup1->React1 TLC1 Monitor by TLC React1->TLC1 Workup1 Rotovap & Purify (Column Chromatography) TLC1->Workup1 Setup2 Dissolve Ester in Solvent & Add Pd/C Workup1->Setup2 Intermediate 1 React2 Hydrogenate (H2 atmosphere) Setup2->React2 TLC2 Monitor by TLC React2->TLC2 Workup2 Filter through Celite® & Concentrate TLC2->Workup2 Setup3 Suspend LiAlH4 in THF (0°C) Workup2->Setup3 Intermediate 2 React3 Add Ester Solution Dropwise Setup3->React3 Quench Quench with EtOAc, H2O, & NaOH(aq) React3->Quench Workup3 Filter, Dry, Concentrate & Purify (Column) Quench->Workup3 Final Final Workup3->Final Final Product

Caption: Experimental workflow diagram.

Data Summary Table

StepReactionStarting MaterialKey ReagentsSolventTemp.TimeExpected Yield
1 Wittig Reaction1-IndanoneEthyl (triphenylphosphoranylidene)acetateTolueneReflux (~110°C)12-24 h75-85%
2a HydrogenationEthyl (2,3-dihydro-1H-inden-1-ylidene)acetateH₂, 10% Pd/CEthyl AcetateRT4-8 h>95%
2b LiAlH₄ ReductionEthyl 2-(2,3-dihydro-1H-inden-1-yl)acetateLiAlH₄THF0°C to RT2-4 h80-90%

Trustworthiness: A Self-Validating Protocol

The reliability of this synthetic route is ensured through several integrated checkpoints:

  • Chromatographic Monitoring: The use of TLC at each stage allows for real-time tracking of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times.

  • Purification of Intermediates: While the hydrogenated intermediate may often be used crude, purification by column chromatography at each step guarantees that impurities are not carried over, which could interfere with subsequent reactions.

  • Spectroscopic Verification: The final product and key intermediates should be rigorously characterized by standard spectroscopic methods (NMR, IR, MS). This provides definitive structural confirmation and an assessment of purity, validating the success of the synthesis.

Safety Considerations

  • Wittig Reagents: Handle in a well-ventilated fume hood.

  • Solvents: Toluene, THF, and ethyl acetate are flammable. Ensure all heating is done using heating mantles and that no open flames are present.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Perform this reaction in a fume hood, away from ignition sources, and ensure the equipment is properly assembled and leak-tested. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; quench it carefully.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere. The quenching process is highly exothermic and must be performed slowly and with extreme caution at 0°C. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Conclusion

This application note details a robust and efficient two-step synthesis of this compound from 1-indanone. The methodology leverages a reliable Wittig reaction for C-C bond formation followed by a selective two-stage reduction. The protocols are designed to be clear and reproducible for researchers in organic and medicinal chemistry, providing a solid foundation for the synthesis of this and related indane structures.

References

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Reddit. (2023). r/chemistry: LiAlH4. Available at: [Link]

  • ResearchGate. (2013). Selective reduction of acetic acid to ethanol over novel Cu2In/Al2O3 catalyst. Available at: [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Available at: [Link]

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]

  • Sci-Hub. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Available at: [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. Available at: [Link]

  • Allen. (n.d.). Ethyl acetate is reduced with LiAlH_4 to give. Available at: [Link]

  • PubMed. (1993). Effects of ethanol and other alkanols on transport of acetic acid in Saccharomyces cerevisiae. Available at: [Link]

  • Semantic Scholar. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Available at: [Link]

  • Google Patents. (2005). EP1497271A1 - Indane acetic acid derivatives and their use as pharmaceutical agents.
  • PubMed. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available at: [Link]

  • ResearchGate. (n.d.). 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis. Available at: [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]

  • ResearchGate. (2024). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide and isopropenylmagnesium bromide. Available at: [Link]

  • PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

  • YouTube. (2018). Synthesis of Acetanilide using acetic acid by conventional and green method. Available at: [Link]

  • FACTA UNIVERSITATIS. (n.d.). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. Available at: [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (1998). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Available at: [Link]

  • ResearchGate. (n.d.). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Available at: [Link]

  • Scribd. (2021). Reformatsky Reaction. Available at: [Link]

  • University Website. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • PubMed. (2007). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Available at: [Link]

  • NIH. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Available at: [Link]

  • PubMed. (1974). [Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid]]. Available at: [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Available at: [Link]

  • Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. Available at: [Link]

  • Wiley Online Library. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. Available at: [Link]

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  • NIH. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Available at: [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral Indanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral indanol derivatives are privileged scaffolds in medicinal chemistry and asymmetric synthesis. Their rigid bicyclic structure and defined stereochemical orientation make them invaluable as intermediates in the synthesis of complex pharmaceuticals and as chiral auxiliaries or ligands for catalysis. Notably, the cis-1-amino-2-indanol framework is a cornerstone of the HIV protease inhibitor Indinavir (Crixivan®)[1]. This guide provides an in-depth exploration of the principal strategies for the asymmetric synthesis of chiral indanols, moving beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices. We present detailed, field-proven protocols for the most robust and widely adopted methods, including catalytic asymmetric reduction of prochiral indanones, enzymatic kinetic resolution of racemic indanols, and asymmetric dihydroxylation of indenes. Each protocol is designed as a self-validating system, supported by mechanistic insights and comparative data to empower researchers in drug discovery and process development.

Introduction: The Strategic Importance of Chiral Indanols

Chirality is a fundamental determinant of a drug's interaction with its biological target, profoundly influencing its efficacy, pharmacology, and toxicology[2][3]. The indanol core, a fused benzene and cyclopentanol ring system, presents a conformationally restricted backbone. When substituted with functionalities like amino and hydroxyl groups, as in the case of cis-1-amino-2-indanol, it creates a rigid and predictable three-dimensional arrangement of stereogenic centers[1][4]. This structural rigidity is key to its success, minimizing conformational ambiguity and enabling highly selective binding to biological targets or effective stereochemical control when used as a ligand or auxiliary in asymmetric transformations[4].

The primary challenge in synthesizing these molecules lies in the precise control of stereochemistry at one or more chiral centers. This guide addresses this challenge by detailing the most effective modern synthetic strategies.

Strategic Overview: Pathways to Enantiopure Indanols

The synthesis of chiral indanols can be broadly approached via three distinct strategic pathways. The choice of strategy depends on the available starting materials, desired stereoisomer, and scalability requirements.

G start Starting Material s1 Prochiral Indanone start->s1 s2 Racemic Indanol start->s2 s3 Indene start->s3 m1 Asymmetric Reduction (e.g., CBS, Noyori ATH) s1->m1 m2 Kinetic Resolution (Enzymatic or Chemical) s2->m2 m3 Asymmetric Dihydroxylation (e.g., Sharpless AD) s3->m3 end Enantioenriched Indanol Derivative m1->end m2->end m3->end caption Fig. 1: Core synthetic strategies.

Caption: Fig. 1: Core synthetic strategies.

Asymmetric Reduction of Prochiral Indanones

The most direct route to chiral indanols is the enantioselective reduction of the corresponding prochiral indanones. This approach creates the chiral center in a single, atom-economical step.

Corey-Bakshi-Shibata (CBS) Oxazaborolidine-Catalyzed Reduction

Expertise & Causality: The CBS reduction is a cornerstone of asymmetric synthesis, prized for its reliability and predictable stereochemical outcome[5][6][7]. The method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often diphenylprolinol), which complexes with a stoichiometric borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). The magic of this system lies in its dual-activation mechanism[7][8]. The catalyst's nitrogen atom acts as a Lewis base, coordinating to the borane and activating it as a more potent hydride donor. Simultaneously, the endocyclic boron atom acts as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This pre-organizes the ketone within a rigid, chiral pocket, forcing the hydride transfer to occur from a specific face, thus dictating the product's stereochemistry. The choice of the (R)- or (S)-catalyst directly determines the chirality of the resulting alcohol.

Mechanistic Diagram: CBS Reduction

CBS_Mechanism cluster_0 CBS Catalytic Cycle CAT 1. CBS Catalyst (Oxazaborolidine) CPLX 2. Catalyst-Borane Complex Formation CAT->CPLX + BH₃ TS 3. Ketone Coordination & Hydride Transfer (TS) CPLX->TS + Indanone PROD_CPLX 4. Product Complex TS->PROD_CPLX Hydride Transfer REGEN 5. Catalyst Regeneration PROD_CPLX->REGEN + BH₃ REGEN->CAT - Alkoxyborane caption Fig. 2: CBS reduction catalytic cycle.

Caption: Fig. 2: CBS reduction catalytic cycle.

Protocol 3.1: (S)-1-Indanol via (R)-CBS Catalyzed Reduction of 1-Indanone

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)

  • 1-Indanone

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure (Self-Validating System):

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Loading: Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene, 0.1 eq.).

  • Solvent and Substrate Addition: Add anhydrous THF to the flask. Dissolve 1-indanone (1.0 eq.) in a minimal amount of anhydrous THF and add it to the reaction flask.

  • Cooling: Cool the reaction mixture to -30 °C using a dry ice/acetonitrile bath.

  • Reductant Addition: Add borane-dimethyl sulfide complex (0.6 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -25 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions or loss of enantioselectivity.

  • Reaction Monitoring: Stir the reaction at -30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -30 °C until gas evolution ceases. Trustworthiness: This step safely neutralizes any excess borane.

  • Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and assess the enantiomeric excess (ee%) using chiral HPLC or chiral Gas Chromatography (GC).

Noyori Asymmetric Hydrogenation & Transfer Hydrogenation

Expertise & Causality: The methods developed by Nobel laureate Ryōji Noyori represent a paradigm of efficiency in asymmetric catalysis[9][10][11]. These reactions utilize well-defined Ruthenium(II) catalysts bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN)[1][9].

  • Asymmetric Hydrogenation (AH): Uses molecular hydrogen (H₂) as the terminal reductant. It is highly atom-economical and clean. The reaction proceeds via a metal-ligand cooperative mechanism where the Ru-hydride and the amine N-H proton are transferred to the ketone carbonyl in a concerted, six-membered transition state[9].

  • Asymmetric Transfer Hydrogenation (ATH): Uses a hydrogen donor like a formic acid/triethylamine azeotrope or isopropanol in place of H₂ gas[12][13]. This avoids the need for high-pressure equipment, making it more accessible for standard laboratory setups. The mechanism is believed to be an "outer sphere" process, where the hydride from a ruthenium-hydride species and a proton from the amine ligand are transferred to the ketone without direct coordination of the ketone to the metal center[14][15][16].

Mechanistic Diagram: Asymmetric Transfer Hydrogenation (ATH)

ATH_Mechanism cluster_0 Noyori ATH Catalytic Cycle CAT [Ru(II)-TsDPEN] Pre-catalyst ACTIVE_CAT [Ru-H] Active Hydride Species CAT->ACTIVE_CAT + H-Donor (e.g., HCOOH) TS Outer-Sphere Transition State ACTIVE_CAT->TS + Indanone PROD_RELEASE Product Release & Catalyst Regeneration TS->PROD_RELEASE Hydride & Proton Transfer PROD_RELEASE->ACTIVE_CAT - Indanol + H-Donor caption Fig. 3: ATH outer-sphere mechanism. EKR_Workflow START Racemic Indanol (R/S) REACTION Reaction Vessel + Lipase + Acyl Donor START->REACTION STOP Stop Reaction at ~50% Conv. REACTION->STOP SEP Chromatographic Separation STOP->SEP PROD1 (S)-Indanol (Enriched) SEP->PROD1 PROD2 (R)-Indanyl Acetate (Enriched) SEP->PROD2 caption Fig. 4: Workflow for enzymatic kinetic resolution.

Sources

Application Notes and Protocols for the Strategic Use of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indane Scaffold as a Privileged Motif in Medicinal Chemistry

The 2,3-dihydro-1H-indene (indane) framework is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This unique topology facilitates high-affinity interactions with a variety of biological targets. Indane derivatives are integral to a range of therapeutics, from antiviral agents to treatments for neurodegenerative diseases.[1][2] The subject of this guide, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, is a versatile chiral building block that extends this valuable scaffold with a reactive primary alcohol. This functional handle serves as a gateway for a multitude of synthetic transformations, enabling the construction of diverse molecular architectures for drug development and chemical biology.

This document provides a comprehensive overview of the synthesis and key applications of this compound, complete with detailed, field-tested protocols designed for researchers and drug development professionals.

Part 1: Synthesis of this compound

A robust and scalable synthesis of the title compound can be achieved via the catalytic hydrogenation of a suitable unsaturated precursor, such as 2-(1H-inden-1-yl)ethan-1-ol. This approach is advantageous as it often proceeds with high fidelity and allows for the stereoselective introduction of hydrogen across the double bond of the indene ring system.

Protocol 1: Catalytic Hydrogenation of 2-(1H-Inden-1-yl)ethan-1-ol

This protocol details the reduction of the double bond in the five-membered ring of the indene precursor to yield the saturated indane scaffold.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes.[3] Its solid nature allows for easy removal by filtration.

  • Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under hydrogenation conditions.[4]

  • Hydrogen Pressure: A moderate hydrogen pressure is typically sufficient for this transformation, ensuring a reasonable reaction rate without the need for specialized high-pressure equipment.

G start 2-(1H-Inden-1-yl)ethan-1-ol reagents H2, 10% Pd/C Ethanol, RT, 50 psi start->reagents product This compound reagents->product

Caption: Synthetic route to the target alcohol.

Step-by-Step Methodology:

  • To a hydrogenation vessel, add 2-(1H-inden-1-yl)ethan-1-ol (1.0 eq) and 10% Pd/C (5 mol%).

  • Add anhydrous ethanol to dissolve the starting material (approximately 0.1 M concentration).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Expected Outcome: A colorless oil with an expected yield of 90-98%.

Part 2: Key Synthetic Transformations and Protocols

The primary alcohol of this compound is a versatile functional group for a variety of synthetic manipulations.

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol can furnish either the corresponding aldehyde or carboxylic acid, both of which are valuable intermediates for further functionalization, such as reductive amination or amide bond formation.

The Swern oxidation is a mild and reliable method for the conversion of primary alcohols to aldehydes with minimal over-oxidation.[5]

Causality of Experimental Choices:

  • Reagents: The combination of oxalyl chloride and DMSO at low temperature forms the reactive electrophilic sulfur species. Triethylamine is used as a non-nucleophilic base to promote the final elimination step.

  • Temperature: The reaction is conducted at -78 °C to control the formation and reactivity of the intermediate species and to minimize side reactions.

G A 2-(Inden-1-yl)ethan-1-ol B DMSO, (COCl)2 -78 °C A->B C Triethylamine B->C D 2-(Inden-1-yl)acetaldehyde C->D

Caption: Swern oxidation workflow.

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add a solution of DMSO (2.2 eq) in dichloromethane dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise and stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the aldehyde.

For the conversion to the carboxylic acid, a stronger oxidizing agent such as Jones reagent (CrO₃ in aqueous sulfuric acid) can be employed.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the carboxylic acid.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[6][7]

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.

  • Alkylating Agent: Methyl iodide is a highly reactive electrophile in SN2 reactions.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the methyl ether.

Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8]

Causality of Experimental Choices:

  • Acid Catalyst: A catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Reaction Conditions: Using an excess of either the alcohol or the carboxylic acid and removing water as it forms can drive the equilibrium towards the product.[9]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), propionic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify by distillation or flash column chromatography to yield the ester.

Activation as a Tosylate for Nucleophilic Substitution

Conversion of the primary alcohol to a tosylate transforms the hydroxyl group into a good leaving group, facilitating subsequent SN2 reactions with a variety of nucleophiles.[10]

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylate, which can often be used in the next step without further purification.

Part 3: Data Presentation

Protocol Transformation Key Reagents Typical Yield Notes
1 Alkene HydrogenationH₂, 10% Pd/C90-98%Heterogeneous catalysis, easy workup.
2a Alcohol to AldehydeDMSO, (COCl)₂, Et₃N75-85%Mild conditions, requires low temperature.
2b Alcohol to Carboxylic AcidCrO₃, H₂SO₄, Acetone80-90%Strong oxidant, care required with chromium reagents.
3 Ether SynthesisNaH, CH₃I85-95%Anhydrous conditions are crucial.
4 Ester SynthesisPropionic Acid, H₂SO₄70-85%Equilibrium reaction, requires water removal.
5 Tosylate FormationTsCl, Pyridine>95% (crude)Product can be unstable, use promptly.

Part 4: Visualization of Synthetic Logic

G cluster_0 Precursor Synthesis cluster_1 Core Building Block cluster_2 Key Derivatives IndenylEthanol 2-(1H-Inden-1-yl)ethan-1-ol IndanylEthanol This compound IndenylEthanol->IndanylEthanol Hydrogenation (Protocol 1) Aldehyde Aldehyde IndanylEthanol->Aldehyde Swern Oxidation (Protocol 2a) CarboxylicAcid Carboxylic Acid IndanylEthanol->CarboxylicAcid Jones Oxidation (Protocol 2b) Ether Ether IndanylEthanol->Ether Williamson Synthesis (Protocol 3) Ester Ester IndanylEthanol->Ester Fischer Esterification (Protocol 4) Tosylate Tosylate IndanylEthanol->Tosylate Tosylation (Protocol 5)

Caption: Synthetic utility of the title compound.

References

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481–512. [Link]

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2014). Catalytic Hydrogenation of Alkenes. In Science of Synthesis: Biocatalysis in Organic Synthesis 1 (pp. 431-456). Thieme.
  • Make Ethyl Propionate by Fischer Esterification. (2015, November 30). NurdRage. [Link]

  • Exceptional CO2 Hydrogenation to Ethanol via Precise Single-Atom Ir Deposition on Functional P Islands. (2023). ChemRxiv. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. (2022, March 1). OChemOnline. [Link]

  • Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools. (2020). PubMed. [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.).
  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2007). ResearchGate. [Link]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (2023). Hilaris Publisher. [Link]

  • First dehydrogenation of ethanol catalyzed by a single atom of d-block metals. (2023). ChemRxiv. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2016). PMC. [Link]

  • Hydrogenation of Flax Shives in Ethanol over a Ni/C Catalyst. (2022). MDPI. [Link]

  • Stereoselective Synthesis of Chiral Molecules. (2021). Encyclopedia.pub. [Link]

  • A two-step synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. (2015). RSC Publishing. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

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  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2023). Frontiers. [Link]

  • The Vital Role of Ethanol in Pharmaceuticals. (2024, November 10). Simple Solvents. [Link]

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  • Emergence of single-molecular chirality from achiral reactants. (2014). PMC. [Link]

  • Synthesis of Novel 1-Hydroxy-2-(1,2,3-triazol-1-yl)ethylphosphonates and 2-Hydroxy-3-(1,2,3-triazol-1-yl)propylphosphonates. (2012). ResearchGate. [Link]

  • Oxidative dehydrogenation of alcohols to aldehydes and ketones. (n.d.).
  • Innovative cascade reaction for 2H-indazole derivative synthesis. (2024). ResearchGate. [Link]

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  • 9.5: Williamson ether synthesis. (2020, July 1). Chemistry LibreTexts. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. [Link]

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  • Synthesis of [1-(2,3-dihydro-2,2-dimethyl-1H-inden-1-yl)-1H-imidazol-5-yl]ethanone. (n.d.). Molbase. [Link]

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Application Notes and Protocols: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indane Scaffold in Drug Discovery

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This inherent conformational constraint is a desirable feature in rational drug design, often leading to enhanced potency and selectivity. The indane framework is present in a variety of pharmaceuticals, highlighting its versatility in targeting a range of receptors and enzymes.[2]

This technical guide focuses on a key derivative of this scaffold, 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol , and its application as a strategic precursor in the synthesis of pharmaceutically active molecules. While not always a direct starting material for a marketed drug, its chemical functionality offers a versatile handle for elaboration into more complex and therapeutically relevant structures. The primary alcohol provides a reactive site for a variety of chemical transformations, allowing for its conversion into amines, esters, and other functional groups crucial for pharmacological activity.[3]

This document will provide a detailed exploration of the synthetic utility of this compound, with a particular focus on its potential role as a precursor in the synthesis of key pharmaceutical intermediates. We will present detailed protocols for its synthesis, purification, and characterization, as well as a plausible and scientifically grounded synthetic pathway to a pharmaceutically relevant target.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[4]
Molecular Weight 162.23 g/mol [4]
CAS Number 38425-66-0[4]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
Solubility Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.General chemical knowledge

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established synthetic routes, often starting from readily available indene or 1-indanone.

Synthesis of this compound Indene Indene Indan_1_acetic_acid 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid Indene->Indan_1_acetic_acid 1. Alkylation 2. Hydrolysis Indan_1_ethanol This compound Indan_1_acetic_acid->Indan_1_ethanol Reduction (e.g., LiAlH4)

Caption: A plausible synthetic route to the target precursor.

Protocol 1: Synthesis via Alkylation of Indene and Subsequent Reduction

This protocol outlines a two-step synthesis starting from indene. The first step involves the alkylation of indene to introduce the acetic acid side chain, followed by reduction of the carboxylic acid to the primary alcohol.

Step 1: Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve indene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at this temperature.

  • Alkylation: Add a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then hydrolyzed by refluxing with an excess of sodium hydroxide in a mixture of ethanol and water. After cooling, the reaction mixture is acidified with concentrated HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.

Step 2: Reduction to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous THF.

  • Addition of Carboxylic Acid: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (1 equivalent) in anhydrous THF via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser work-up). Filter the resulting granular precipitate and wash thoroughly with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude this compound.

Application in Pharmaceutical Synthesis: A Gateway to Aminoindanes

The primary alcohol functionality of this compound makes it an excellent precursor for the synthesis of 1-aminoindan and its derivatives. These aminoindanes are crucial intermediates in the production of several pharmaceuticals, most notably the anti-Parkinson's drug, Rasagiline.[5]

Synthetic Utility Precursor 2-(2,3-Dihydro-1H- inden-1-yl)ethan-1-ol Mesylate 2-(2,3-Dihydro-1H- inden-1-yl)ethyl methanesulfonate Precursor->Mesylate Mesylation Azide 1-(2-Azidoethyl)-2,3- dihydro-1H-indene Mesylate->Azide Azide Substitution Amine 2-(2,3-Dihydro-1H- inden-1-yl)ethan-1-amine Azide->Amine Reduction API Pharmaceuticals (e.g., Rasagiline Precursors) Amine->API Further Functionalization

Caption: Conversion of the precursor to a key pharmaceutical intermediate.

Protocol 2: Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine

This three-step protocol details the conversion of the alcohol to the corresponding primary amine, a versatile intermediate for further pharmaceutical elaboration.

Step 1: Mesylation of the Alcohol

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition of Reagents: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Reaction and Work-up: Stir the reaction mixture at 0 °C for 2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation

  • Reaction Setup: Dissolve the crude mesylate from the previous step in dimethylformamide (DMF). Add sodium azide (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.

Step 3: Reduction of the Azide to the Amine

  • Reaction Setup: Dissolve the crude azide in methanol in a round-bottom flask.

  • Reduction: Add palladium on carbon (10 wt. %, catalytic amount) to the solution. Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. The product can be further purified by column chromatography or by conversion to its hydrochloride salt.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for their use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the precursor and its synthetic intermediates.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Protocol 3: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase (e.g., 30% acetonitrile in water) until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient program (e.g., 30% to 90% acetonitrile over 20 minutes).

  • Data Interpretation: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound and its derivatives.

Expected ¹H NMR (CDCl₃, 400 MHz) signals for this compound:

  • δ 7.25-7.10 (m, 4H): Aromatic protons of the indane ring system.

  • δ 3.80-3.70 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • δ 3.40-3.30 (m, 1H): Methine proton at the 1-position of the indane ring.

  • δ 2.95-2.80 (m, 2H): Methylene protons at the 3-position of the indane ring.

  • δ 2.20-1.80 (m, 4H): Methylene protons at the 2-position of the indane ring and the methylene group adjacent to the indane ring.

  • δ 1.60 (br s, 1H): Hydroxyl proton (-OH).

Expected ¹³C NMR (CDCl₃, 100 MHz) signals for this compound:

  • δ 145-142 (2C): Quaternary aromatic carbons.

  • δ 127-124 (4C): Aromatic CH carbons.

  • δ 61.5: Methylene carbon of the ethanol side chain (-CH₂OH).

  • δ 45.0: Methine carbon at the 1-position of the indane ring.

  • δ 35.0: Methylene carbon of the ethanol side chain.

  • δ 31.0: Methylene carbon at the 3-position of the indane ring.

  • δ 30.0: Methylene carbon at the 2-position of the indane ring.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary alcohol functionality provide a reliable entry point to a variety of more complex molecules, including key intermediates for the synthesis of important pharmaceuticals. The protocols and analytical methods detailed in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important precursor in their synthetic endeavors.

References

  • American Elements. This compound. Available at: [Link]

  • Google Patents. Compositions for applying active substances to or through the skin.
  • Google Patents. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Google Patents. Process for preparation of rasagiline and salts thereof.
  • Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • NIST. 1H-Inden-1-one, 2,3-dihydro-. Available at: [Link]

  • Organic Chemistry Portal. Indane synthesis. Available at: [Link]

  • PubChem. (1S)-2,3-dihydro-1H-inden-1-ol. Available at: [Link]

  • PubChem. 2,2-Difluoroethan-1-ol. Available at: [Link]

  • ResearchGate. 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis. Available at: [Link]

  • ResearchGate. NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available at: [Link]

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Available at: [Link]

  • ResearchGate. The synthesis of indane derivatives and antioxidant effects | Request PDF. Available at: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Based on the 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, forming the core of drugs such as Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The inherent structural rigidity and three-dimensional character of this scaffold make it an attractive starting point for exploring new chemical space against a variety of biological targets. This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify novel inhibitors of a hypothetical therapeutic target, Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5 or ASK1), using a focused library of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol analogs. We detail the entire workflow, from initial assay development and validation to primary screening, data analysis, and hit confirmation, providing both the strategic rationale and step-by-step protocols for researchers in drug discovery.

Scientific Premise: Targeting ASK1 with a Privileged Scaffold

1.1. The Therapeutic Target: Apoptosis Signal-regulating Kinase 1 (ASK1)

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a key signaling node in cellular stress responses. It is activated by a wide range of stimuli, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Once activated, ASK1 initiates a downstream signaling cascade through MKK4/7 and subsequently JNK and p38 MAPKs, leading to inflammation, apoptosis, and fibrosis. Given its central role in these pathological processes, ASK1 has emerged as a high-value therapeutic target for a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH).

ASK1_Pathway Stress Cellular Stress (ROS, ER Stress, etc.) ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive Activates ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK47 MKK4/7 ASK1_active->MKK47 Phosphorylates JNK_p38 JNK / p38 MKK47->JNK_p38 Phosphorylates Outcome Inflammation Apoptosis Fibrosis JNK_p38->Outcome Inhibitor Indane Analog (Potential Inhibitor) Inhibitor->ASK1_active Inhibits

Figure 1: Simplified ASK1 signaling pathway targeted by the HTS campaign.

1.2. Rationale for the Compound Library

The selection of a high-quality small molecule library is essential for the success of any HTS campaign.[2] The 1-indanone scaffold and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] Our library focuses on analogs of this compound. This choice is deliberate; the core provides a rigid, drug-like framework, while the ethanol sidechain and potential substitutions on the aromatic ring and indane nucleus allow for diverse chemical exploration and optimization of structure-activity relationships (SAR) post-screening.

Assay Development and Validation

A robust and reliable assay is the cornerstone of a successful HTS campaign.[5][6] For this campaign, we selected a biochemical assay format to directly measure the inhibition of ASK1 kinase activity. Specifically, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was chosen for its homogeneity (no-wash steps), sensitivity, and low susceptibility to interference from fluorescent compounds, making it ideal for HTS.[7][8]

2.1. Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a biotinylated peptide substrate by the ASK1 enzyme. A Europium (Eu)-chelate-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated allophycocyanin (APC) molecule acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-chelate and APC into close proximity. Excitation of the Eu-chelate results in FRET to the APC, producing a strong emission signal at 665 nm. Inhibitors of ASK1 will prevent substrate phosphorylation, disrupting FRET and leading to a decrease in the 665 nm signal.

2.2. Protocol: Assay Miniaturization and Optimization

  • Objective: To adapt the assay to a 384-well plate format and determine optimal concentrations of enzyme and substrate.

  • Rationale: Miniaturization is critical for HTS to increase throughput and reduce reagent costs.[9] Optimization ensures the assay operates under conditions that are sensitive to inhibition.

  • Enzyme Titration: Perform a matrix titration of recombinant human ASK1 protein against a fixed, excess concentration of ATP and the biotinylated peptide substrate. The goal is to identify the lowest enzyme concentration that yields a robust signal well above background, typically corresponding to ~80% of the maximum signal (EC80). This conserves the enzyme while maintaining a good signal window.

  • Substrate (Peptide) Titration: Using the optimized ASK1 concentration, determine the Michaelis-Menten constant (Km) for the peptide substrate. For an initial HTS, running the assay at the Km concentration of the substrate is a common and cost-effective strategy that provides good sensitivity for competitive inhibitors.

  • ATP Titration: Determine the Km of ATP. The screening will be performed at the Km concentration of ATP. This is a critical choice; screening at excessively high ATP concentrations can make it difficult to identify ATP-competitive inhibitors.

  • DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the compound library solvent, on assay performance. Sequentially increase the final percentage of DMSO in the assay wells (e.g., 0.1% to 2.5%) and confirm that the signal-to-background ratio and Z'-factor remain acceptable. Most HTS campaigns aim for a final DMSO concentration of ≤1%.[9]

2.3. Protocol: Assay Validation

  • Objective: To confirm the assay is robust, reproducible, and suitable for HTS.

  • Rationale: Rigorous validation is required to ensure that the results of the screen will be meaningful.[10] The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.

  • Plate Uniformity Study: Prepare 5-10 plates where half the wells contain the "high control" (all assay components, no inhibitor) and the other half contain the "low control" (e.g., a known potent ASK1 inhibitor or no enzyme).

  • Calculate Performance Metrics: From the plate data, calculate the following for each plate:

    • Signal-to-Background (S/B) Ratio: Mean of High Control / Mean of Low Control. An S/B > 5 is generally desirable.

    • Signal-to-Noise (S/N) Ratio: (Mean of High Control - Mean of Low Control) / √(SD_High² + SD_Low²). An S/N > 10 is typically considered excellent.

    • Z'-Factor: 1 - [ (3 * SD_High + 3 * SD_Low) / |Mean_High - Mean_Low| ]. This is the most critical metric.

  • Acceptance Criteria: An assay is considered excellent for HTS when the Z'-factor is consistently ≥ 0.5.[9]

ParameterFormulaAcceptance CriterionHypothetical Result
Signal-to-BackgroundMean_High / Mean_Low> 58.2
Z'-Factor1 - [ (3σ_H + 3σ_L) / |μ_H - μ_L| ]≥ 0.5 0.78

The High-Throughput Screening Campaign

The HTS process integrates automation, robotics, and data management to screen thousands of compounds efficiently.[11][12]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Automated Screening cluster_analysis Phase 3: Data Analysis & Hit Selection Lib_Mgmt Compound Library Management Plate_Replication Library Plate Replication Lib_Mgmt->Plate_Replication Assay_Ready_Plates Creation of Assay-Ready Plates Plate_Replication->Assay_Ready_Plates Dispense_Cmpd Dispense Compounds (e.g., Echo acoustic dispenser) Assay_Ready_Plates->Dispense_Cmpd Dispense_Enz Dispense Enzyme Mix Dispense_Cmpd->Dispense_Enz Incubate_1 Incubate (Enzyme + Cmpd) Dispense_Enz->Incubate_1 Dispense_Sub Dispense Substrate/ATP Mix Incubate_1->Dispense_Sub Incubate_2 Incubate (Kinase Reaction) Dispense_Sub->Incubate_2 Dispense_Stop Dispense Stop/Detection Mix Incubate_2->Dispense_Stop Incubate_3 Incubate (Signal Development) Dispense_Stop->Incubate_3 Read_Plate Read Plate (TR-FRET Reader) Incubate_3->Read_Plate Raw_Data Raw Data Acquisition Read_Plate->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization QC Plate-Level QC (Z'-Factor Check) Normalization->QC Hit_Calling Hit Calling (e.g., >3σ from mean) QC->Hit_Calling Triage Hit Triage & Clustering Hit_Calling->Triage Hit_List Primary Hit List Triage->Hit_List

Figure 2: Automated high-throughput screening and data analysis workflow.

3.1. Protocol: Primary HTS

  • Objective: To screen the entire ~50,000 compound library of indane analogs at a single concentration to identify "primary hits."

  • Plate Layout: Each 384-well plate includes:

    • 352 wells for library compounds.

    • 16 wells for high controls (DMSO vehicle only).

    • 16 wells for low controls (a known ASK1 inhibitor).

  • Methodology:

    • Using an acoustic liquid handler, transfer 50 nL of each library compound from the source plates to the 384-well assay plates (final concentration: 10 µM).

    • Add 5 µL of ASK1 enzyme solution in assay buffer to all wells.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows compounds to bind to the enzyme before the competitive substrate is introduced.

    • Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (both at their determined Km concentrations).

    • Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.

    • Add 10 µL of "Stop/Detection Mix" containing EDTA (to chelate Mg²⁺ and stop the reaction), the Eu-labeled antibody, and the SA-APC acceptor.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plates on a TR-FRET compatible plate reader, measuring emissions at 615 nm (Europium) and 665 nm (APC).

Data Analysis and Hit Identification

Raw HTS data requires careful processing to identify genuine hits while minimizing false positives.[13]

4.1. Data Normalization and Quality Control

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of (665 nm emission / 615 nm emission) * 10,000.

  • Per-Plate Normalization: Convert the raw ratio data into a percentage inhibition value for each compound well using the plate's own controls:

    • % Inhibition = 100 * (1 - [ (Signal_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control) ])

  • QC Check: For each plate, calculate the Z'-factor. Any plate with a Z'-factor < 0.5 should be flagged for review and potentially re-screened.

4.2. Hit Calling and Triage

A "hit" is a compound that produces a statistically significant level of inhibition.

  • Primary Hit Threshold: A common method for hit selection is to define a threshold based on the standard deviation (σ) of the sample population.[14] A robust threshold is typically set at the mean percent inhibition plus three times the standard deviation (μ + 3σ) of all library compounds. Any compound exceeding this threshold is deemed a "primary hit."

  • Hit Triage (Removing False Positives): The primary hit list must be refined.

    • Computational Filtering: Remove compounds with known Pan-Assay Interference Compounds (PAINS) motifs or other reactive functionalities that are known to cause artifacts in HTS assays.[2]

    • Clustering Analysis: Group hits by structural similarity. Singletons (single active compounds within a large series of inactive analogs) may be deprioritized as they are more likely to be false positives. Conversely, clusters of structurally related active compounds provide early SAR and increase confidence in the scaffold.

Hit Confirmation and Follow-Up

Primary hits must be rigorously confirmed.[15] It is common for a significant percentage of primary hits to fail confirmation, which is why this step is crucial.[16]

5.1. Protocol: Hit Re-testing and Dose-Response

  • Objective: To confirm the activity of primary hits and determine their potency (IC50).

  • Rationale: Re-testing from freshly sourced compound powder confirms the original activity was not an artifact of storage or handling. The dose-response curve is the gold standard for characterizing the potency of an inhibitor.

  • Compound Re-acquisition: Purchase or re-synthesize the primary hits from the triage list.

  • Confirmation Screen: Re-test the compounds in the primary TR-FRET assay at the original screening concentration (10 µM) in triplicate. Only compounds that reproduce their inhibitory activity proceed.

  • Dose-Response Curves: For all confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).

  • IC50 Calculation: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Hit IDPrimary Screen (% Inh.)Confirmed (% Inh.)IC50 (µM)Scaffold Cluster
IND-00185.488.1 ± 3.20.45A
IND-00279.281.5 ± 4.10.98A
IND-00365.812.3 ± 5.5> 30B
IND-00491.393.7 ± 2.50.12C

5.2. Orthogonal and Secondary Assays

  • Objective: To confirm hits in a different assay format to rule out technology-specific artifacts and to begin characterizing the mechanism of action.

  • Rationale: A compound that is active in two distinct assays is a much higher-quality hit.[17]

  • Orthogonal Biochemical Assay: Confirm the most potent hits in a label-free assay, such as a mobility-shift assay or mass spectrometry-based assay, which directly measures substrate conversion to product. This ensures the activity is not an artifact of the TR-FRET detection system.

  • Cell-based Target Engagement Assay: Utilize a cellular assay to determine if the compounds can inhibit ASK1 in a more physiologically relevant environment. An example is a NanoBRET™ assay that measures compound binding to ASK1 in living cells.

  • Selectivity Profiling: Screen promising lead compounds against a panel of other kinases to determine their selectivity profile. A highly selective compound is often preferred to minimize potential off-target side effects.

Conclusion

This application note outlines a comprehensive and robust workflow for the high-throughput screening of a focused library of this compound analogs against the kinase target ASK1. By following a structured process of rigorous assay development, automated primary screening, multi-step data analysis, and orthogonal hit confirmation, researchers can efficiently identify high-quality, tractable hit compounds. The hits identified through this process, such as IND-001 , IND-002 , and IND-004 from our hypothetical data, serve as the critical starting point for a hit-to-lead medicinal chemistry program aimed at developing novel therapeutics.

References

  • Aldewachi, H., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals, 14(7), 657. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Markossian, S., et al. (2004). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • You, Y., et al. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Hassan, M., et al. (2014). Analysis of High Throughput Screening Assays using Cluster Enrichment. Journal of the American Statistical Association, 109(506), 485-497. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 145-150. [Link]

  • Pusty, R., et al. (2013). Review on: High-throughput screening is an approach to drug discovery. Journal of Applied Pharmaceutical Science, 3(12), 128-134. [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 19(5), 635-645. [Link]

  • Stukalov, A., et al. (2014). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Journal of Visualized Experiments, (89), e51690. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Sadowski, M., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Thorne, N., et al. (2012). Evaluating Real-Life High-Throughput Screening Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kansagra, J. J., et al. (2022). A brief review of high throughput screening in drug discovery process. Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(3), 120-122. [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology, 25(10), 1151-1155. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Michael, S., et al. (2015). High-throughput screening assays for the identification of chemical probes. Chemical Society Reviews, 44(19), 6578-6598. [Link]

  • High-Throughput Screening @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Stanford University. Retrieved from [Link]

  • Sadowski, M., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Nichols, D. E., et al. (1989). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Journal of Medicinal Chemistry, 32(9), 2128-2134. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: A brief overview of the past, present, and future. Chimia, 63(7), 381-385. [Link]

  • ResearchGate. (n.d.). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Cytotoxicity Profiling

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment. This document provides a comprehensive guide for determining the in vitro cytotoxicity of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol , a compound with a paucity of public-domain biological data. As such, we will establish a robust, multi-parametric testing strategy to generate a foundational dataset for its cytotoxic potential.

Our approach is not merely procedural; it is designed to be a self-validating workflow. By integrating multiple assays that interrogate different cellular endpoints, we can build a more complete and reliable picture of the compound's effects. We will assess cell viability through metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of programmed cell death (apoptosis assays). This tripartite strategy ensures that we can distinguish between different mechanisms of cell death and minimize the risk of assay-specific artifacts.

The selection of appropriate cell lines is critical for the relevance of in vitro data.[1][2] For a compound with an unknown biological target, a tiered approach is recommended. Initially, a common, well-characterized cell line such as the human embryonic kidney cell line HEK293 can be used to assess basal cytotoxicity.[3][4] Concurrently, testing on a panel of cancer cell lines, for instance, HeLa (cervical cancer) and MCF-7 (breast cancer), can provide preliminary insights into any potential anti-cancer activity.[3][4] Mouse fibroblast cell lines like L929 are also an established standard for general cytotoxicity testing.[5]

This guide is intended for researchers, scientists, and drug development professionals. It is assumed that the user has basic proficiency in aseptic cell culture techniques and the operation of standard laboratory equipment such as microplate readers and flow cytometers.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O(Calculated)
Molecular Weight 162.23 g/mol (Calculated)
Structure (See Figure 1)N/A

Figure 1: Chemical Structure of this compound

Experimental Workflow: A Multi-Assay Approach

The experimental workflow is designed to provide a comprehensive assessment of cytotoxicity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis A Compound Solubilization (DMSO Stock) D Compound Dilution Series & Cell Treatment (24h, 48h) A->D B Cell Line Culture (HEK293, HeLa, MCF-7) C Cell Seeding (96-well plates) B->C C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis Assay (Annexin V/PI Staining) D->G H Absorbance/Fluorescence Reading E->H F->H J Mechanism of Death Analysis G->J I IC50 Calculation H->I

Caption: Overall experimental workflow for cytotoxicity testing.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Line Maintenance

  • Rationale: Consistent cell culture practices are paramount to reproducible results. Cells should be maintained in a logarithmic growth phase and regularly checked for mycoplasma contamination.

  • Protocol:

    • Culture HEK293, HeLa, and MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency. For cytotoxicity assays, use cells from passages 5-20.

1.2. Preparation of this compound Stock Solution

  • Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. It is crucial to determine the highest tolerable concentration of DMSO for the chosen cell lines, as DMSO itself can be cytotoxic.

  • Protocol:

    • Prepare a 100 mM stock solution of this compound in sterile, cell culture-grade DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Vehicle Control Validation: Before initiating compound testing, determine the maximum concentration of DMSO that does not significantly affect cell viability (typically ≤ 0.5% v/v). This concentration should be used as the vehicle control in all subsequent experiments.

PART 2: MTT Assay for Metabolic Viability
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[3][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living cells.[6]

MTT_Pathway MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay for cell viability.

  • Protocol: [8][9][10]

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium from the 100 mM stock. The final DMSO concentration should not exceed the pre-determined non-toxic level. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with the DMSO vehicle (vehicle control).

    • Incubate the plate for 24 and 48 hours at 37°C and 5% CO₂.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

    • Carefully aspirate the medium containing MTT. For suspension cells, centrifugation of the plate may be necessary before aspiration.[8]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

PART 3: LDH Release Assay for Membrane Integrity
  • Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[11] When the plasma membrane is damaged, LDH is released into the cell culture supernatant.[11] The amount of LDH released is proportional to the number of dead or damaged cells.[11] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11]

  • Protocol: [12]

    • Seed and treat cells with this compound as described for the MTT assay (Steps 1-4). Prepare parallel plates for the LDH assay.

    • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare controls:

      • Spontaneous LDH release: Supernatant from untreated cells.

      • Maximum LDH release: Add lysis buffer to untreated cells 30 minutes before collecting the supernatant.

      • Background control: Culture medium without cells.

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

PART 4: Annexin V/Propidium Iodide Assay for Apoptosis
  • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

  • Protocol: [15]

    • Seed cells in a 6-well plate and treat with selected concentrations of the test compound (e.g., concentrations around the IC50 value determined from the MTT assay) for 24 or 48 hours.

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization followed by centrifugation.

    • Wash the cells twice with cold 1X PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

1. MTT and LDH Assays:

  • Calculation of Cell Viability/Cytotoxicity:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Percentage Cytotoxicity (LDH) = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Annexin V/PI Assay:

  • The flow cytometry data will be analyzed to quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Summary of Expected Data Presentation

AssayEndpoint MeasuredExpected OutputInterpretation
MTT Mitochondrial metabolic activityDose-response curve, IC50 valueIndicates reduction in cell proliferation or viability.
LDH Plasma membrane integrityDose-response curve, EC50 valueMeasures cell lysis and necrosis.
Annexin V/PI Phosphatidylserine externalization and membrane permeabilityQuadrant plot with cell percentagesDifferentiates between apoptosis and necrosis as the mode of cell death.

Conclusion and Forward Look

This comprehensive protocol provides a robust framework for the initial in vitro cytotoxicity profiling of this compound. The multi-assay approach ensures a thorough evaluation of the compound's effects on cell viability and provides insights into the potential mechanisms of cell death. The data generated will be crucial for guiding further preclinical development, including more detailed mechanistic studies and subsequent in vivo toxicity assessments. It is imperative that all experiments are performed with appropriate controls and replicated to ensure the statistical significance of the findings.

References

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (1S)-2,3-dihydro-1H-inden-1-ol. PubChem Compound Summary. Retrieved from [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Jeyaseelan, C., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Atale, N., & Gupta, K. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Bio-Techne (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • ResearchGate (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Bio-Techne (n.d.). Annexin V and PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Pharmacological Profiling of Novel Indanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Deconvoluting the Therapeutic Potential of Indanol Derivatives

The indanol scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2][3] Its rigid bicyclic framework provides a unique three-dimensional presentation of functional groups, making it an attractive starting point for the design of novel therapeutics targeting a wide array of biological entities.[1][2][3] Recent studies have highlighted the potential of indanol derivatives as, for example, potent α-glucosidase inhibitors for the management of type 2 diabetes.[1][2] However, translating a promising chemical entity from the bench to the clinic requires a rigorous and systematic evaluation of its pharmacological properties. This process, known as pharmacological profiling, is a cornerstone of modern drug discovery and development.[4][5]

This comprehensive guide provides a detailed framework for the pharmacological profiling of novel indanol derivatives. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for each experimental step. This approach is designed to empower researchers to not only execute these assays with precision but also to critically interpret the data and make informed decisions in their drug discovery programs. The protocols and workflows described herein are designed as self-validating systems, incorporating necessary controls and quality checks to ensure the integrity and reproducibility of the generated data.

The Pharmacological Profiling Cascade: A Multi-Step Approach

The journey of a novel indanol derivative from a lead compound to a clinical candidate involves a series of tiered experimental evaluations. This "profiling cascade" is designed to systematically assess the compound's interaction with its intended biological target, its broader effects on physiological systems, and its drug-like properties.

Pharmacological_Profiling_Cascade A Primary Screening: Target Engagement & Potency B Secondary Screening: Selectivity & Functional Activity A->B Hit Confirmation C In Vitro Safety Pharmacology B->C Lead Optimization D ADME/Tox Profiling C->D Candidate Selection E In Vivo Efficacy Studies D->E Preclinical Development

Figure 1: A generalized workflow for the pharmacological profiling of novel drug candidates.

Primary Screening: Establishing Target Engagement and Potency

The initial step in profiling a novel indanol derivative is to confirm its interaction with the intended biological target and to quantify the potency of this interaction. For many targets, particularly G protein-coupled receptors (GPCRs), this involves both binding and functional assays.

Radioligand Binding Assays: Quantifying Target Affinity

Scientific Rationale: Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor.[6] These assays rely on the principle of competitive displacement of a radiolabeled ligand (a molecule with a known high affinity for the target) by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.

Protocol: Competitive Radioligand Binding Assay for a Novel Indanol Derivative Targeting a GPCR

  • Preparation of Cell Membranes:

    • Culture cells stably or transiently expressing the target GPCR to a high density.

    • Harvest the cells and homogenize them in a hypotonic lysis buffer to rupture the cell membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the novel indanol derivative to the appropriate wells.

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand in the presence of a high concentration of a known, unlabeled ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the indanol derivative concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Indanol Derivative X15.27.8
Reference Compound5.62.9

Table 1: Example data from a competitive radioligand binding assay.

Functional Assays: Assessing Biological Activity

Scientific Rationale: While binding assays confirm physical interaction with the target, functional assays are essential to determine the biological consequence of this interaction (e.g., agonism, antagonism, or inverse agonism).[7] For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common and robust method to assess functional activity.[8][9]

Protocol: cAMP Functional Assay for a Gs-Coupled GPCR

  • Cell Preparation:

    • Seed cells expressing the target Gs-coupled GPCR into a 384-well plate and culture overnight.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the novel indanol derivative and a known reference agonist.

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • Include control wells with vehicle only (basal level) and a maximal concentration of the reference agonist (positive control).

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[10]

  • cAMP Detection:

    • Utilize a commercially available cAMP detection kit (e.g., a bioluminescent or fluorescence-based assay).[8][9][11] Follow the manufacturer's instructions for adding the detection reagents. These kits typically work on the principle of competition between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Plot the signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration 50%) and the maximal response (Emax).

Data Presentation:

CompoundEC50 (nM)Emax (% of Reference)
Indanol Derivative Y25.895%
Reference Agonist10.1100%

Table 2: Example data from a cAMP functional assay.

GPCR_Signaling_Pathway Ligand Indanol Derivative GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to In_Vivo_Study_Workflow A Animal Model Selection (e.g., GalN/LPS-induced liver injury) B Dose Range Finding Studies A->B C Efficacy Study: Treatment vs. Vehicle vs. Positive Control B->C D Sample Collection (Blood, Tissues) C->D E Biochemical Analysis (e.g., ALT, AST, Cytokines) D->E F Histopathological Analysis D->F G Data Interpretation & PK/PD Modeling E->G F->G

Sources

Application Notes and Protocols for 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Olfactory Potential of an Indanol Derivative

The quest for novel fragrance ingredients that offer unique scent profiles, superior performance, and excellent stability is a perpetual endeavor in the field of perfumery. Within the diverse family of aromatic compounds, indane derivatives have emerged as a class of molecules with significant potential, often imparting sophisticated woody and ambery notes to fragrance compositions.[1][2][3] This document provides detailed application notes and protocols for the use of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, a promising indanol derivative, in fragrance formulations.

While specific olfactory data for this compound is not extensively published, its structural similarity to other valued indane fragrance ingredients suggests a complex and desirable scent profile. This guide will, therefore, extrapolate from known properties of related molecules and provide a robust framework for researchers, scientists, and drug development professionals to explore its application. We will delve into its chemical characteristics, proposed synthesis, and comprehensive protocols for its evaluation and incorporation into various fragrance matrices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a fragrance molecule is paramount for its effective application. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
CAS Number 26233-46-3Chemical Abstracts Service
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol -
Appearance Colorless to pale yellow liquid (predicted)Extrapolation from similar compounds
Odor Profile Woody, ambery, with potential floral and spicy nuances (predicted)Based on related indane derivatives[1][4]
Boiling Point Not available-
Solubility Soluble in ethanol and other common fragrance solvents; sparingly soluble in water (predicted)General solubility of aromatic alcohols[5][6]
Vapor Pressure Not available-

Proposed Synthesis Pathway

G cluster_0 Proposed Synthesis of this compound A 1-Indanone B Intermediate Grignard Adduct A->B 1. Ethyl magnesium bromide (EtMgBr) in THF 2. Aqueous workup C This compound B->C Reduction (e.g., NaBH₄ in Ethanol) G cluster_0 Fragrance Stability Testing Workflow A Prepare Fragrance Samples B Store under Varied Conditions (Temp, Light, Humidity) A->B C Evaluate at Time Intervals (1, 4, 8, 12 weeks) B->C D Analyze Physical & Chemical Properties (Color, Clarity, Odor, pH) C->D E Assess Olfactory Profile (Sensory Panel) C->E F Final Stability Report D->F E->F

Caption: A generalized workflow for the stability testing of a fragrance composition.

Sensory Panel Evaluation: A Deeper Dive

The subjective nature of olfaction necessitates the use of trained sensory panels for accurate and reproducible evaluation of fragrance ingredients. [7][8][9]The "Triangle Test" is a commonly used discriminative method to determine if a perceptible difference exists between two samples.

Protocol 4: Triangle Test for Formulation Changes

Objective: To determine if the substitution or addition of this compound in a fragrance formulation creates a perceivable difference.

Materials:

  • Reference fragrance formulation (A)

  • Test fragrance formulation with this compound (B)

  • Sensory panel

  • Coding labels

  • Evaluation booths

Procedure:

  • Sample Presentation: Present each panelist with three coded samples. Two samples are identical (e.g., A, A, B or B, B, A), and one is different.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third). Statistical analysis (e.g., chi-squared test) is used to determine if the difference is significant.

G cluster_0 Triangle Test Protocol Start Start Present Present 3 Coded Samples (2 Alike, 1 Different) Start->Present Evaluate Panelist Identifies the Odd Sample Present->Evaluate Record Record Result Evaluate->Record Analyze Statistical Analysis Record->Analyze End Conclusion: Perceptible Difference? Analyze->End

Caption: A simplified workflow for conducting a triangle test in sensory evaluation.

Conclusion and Future Directions

This compound represents a promising addition to the perfumer's palette, with a predicted olfactory profile that aligns with the desirable woody and ambery notes of other indane derivatives. The protocols outlined in this document provide a comprehensive framework for its systematic evaluation and incorporation into fragrance compositions. Further research should focus on elucidating its precise olfactory character, optimizing its synthesis, and exploring its synergistic effects with other fragrance ingredients. As with any new fragrance material, thorough safety and regulatory assessments are also essential prior to commercialization.

References

  • EP1262481A1 - Indanone derivatives for use as fragrances - Google Patents.
  • US3636165A - Indanol derivatives and processes for producing same - Google Patents.
  • EP1340741A1 - Indane derivatives and their use in perfumery - Google Patents.
  • Alpha Aromatics. (2024, October 15). 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. Alpha Aromatics. Available at: [Link]

  • EP1022265B1 - 2-Indanemethanol derivatives and their use as perfuming ingredients - Google Patents.
  • Orchadia Solutions. (n.d.). Fragrance Stability. Orchadia Solutions. Available at: [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit. Available at: [Link]

  • WO2019173772A1 - Fragrance and flavor materials from 1-(2-hydroxy-4-methylcyclohexyl)-ethanone - Google Patents.
  • US4959349A - Indane derivative and perfumery composition comprising the same - Google Patents.
  • EP3375430A1 - Fragrance compositions - Google Patents.
  • ResearchGate. (2025, August 7). Stability of fragrance test preparations applied in test chambers. ResearchGate. Available at: [Link]

  • Jasmine Factory. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Jasmine Factory. Available at: [Link]

  • ResearchGate. (n.d.). 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile. ResearchGate. Available at: [Link]

  • Gozone Packaging. (n.d.). Use of Alcohol in perfumes. Gozone Packaging. Available at: [Link]

  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. BRF Ingredients. Available at: [Link]

  • US3806472A - Perfume composition containing hydrogenated indane derivative - Google Patents.
  • Alpha Aromatics. (2023, July 31). How To Choose The Right Solvent When Creating A Fragrance. Alpha Aromatics. Available at: [Link]

  • US6489273B1 - Fragrance compositions containing 2-cyclohexyl-1,1-dimethyl ethanol esters - Google Patents.
  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. ILT. Available at: [Link]

  • ResearchGate. (2025, August 9). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Available at: [Link]

  • Justia Patents. (2021, July 1). fragrance and flavor materials from 1-(2-hydroxy-4-methylcyclohexyl)-ethanone. Justia Patents. Available at: [Link]

  • Growing Science. (2021, May 7). Analysis of selected allergens present in alcohol-based perfumes. Current Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Analysis Of Brand Name And Imposter Fragrance Formulations. ResearchGate. Available at: [Link]

  • Testing Laboratory. (2026, January 10). Volatility Testing of Cosmetic Fragrances. Testing Laboratory. Available at: [Link]

  • XRAY. (2025, October 7). Techniques for Long-Lasting Fragrances in Perfumes. XRAY. Available at: [Link]

  • European Patent Office. (2016, February 24). A SYNERGISTIC PERFUMING COMPOSITION. Google Patents.
  • PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. Available at: [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. SlideShare. Available at: [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential side reactions encountered during the synthesis of this important intermediate.

Introduction

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges and side reactions. This guide is structured to help you identify, understand, and mitigate these issues, ensuring a higher yield and purity of your target molecule.

Troubleshooting Guide: Common Synthetic Routes and Side Reactions

This section addresses specific problems you might encounter with common synthetic strategies.

Route 1: Alkylation of Indene with Ethylene Oxide

This route involves the deprotonation of indene to form the indenyl anion, followed by nucleophilic attack on ethylene oxide.

Q1: My reaction is producing a significant amount of a constitutional isomer, 2-(2,3-Dihydro-1H-inden-3-yl)ethan-1-ol. How can I improve the regioselectivity?

A1:

  • Probable Cause: The indenyl anion is a delocalized system with electron density on both the C1 and C3 positions. Alkylation can therefore occur at either position, leading to a mixture of isomers. The ratio of these isomers can be influenced by the reaction conditions.

  • Proposed Solution:

    • Solvent Choice: The choice of solvent can influence the position of alkylation. In polar aprotic solvents like THF or DME, the C1-alkylated product is often favored.

    • Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) can affect the regioselectivity. Experimenting with different bases (e.g., n-BuLi, NaH, KHMDS) may alter the product ratio.

    • Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can increase the kinetic control and may favor alkylation at the more sterically accessible C1 position.

Q2: I am observing the formation of a di-alkylated product. What is causing this and how can I prevent it?

A2:

  • Probable Cause: The mono-alkylated product can be deprotonated by any remaining indenyl anion or excess base, leading to a second alkylation event.

  • Proposed Solution:

    • Stoichiometry: Use a slight excess of indene relative to the base and ethylene oxide to ensure the base is fully consumed.

    • Slow Addition: Add the ethylene oxide slowly to the solution of the indenyl anion to maintain a low concentration of the electrophile and minimize the chance of a second alkylation.

    • Inverse Addition: Consider adding the indenyl anion solution to a solution of ethylene oxide.

Route 2: Grignard Reaction with 1-Indanone Derivatives

This approach could involve the reaction of 1-indanone with a vinyl Grignard reagent, followed by hydroboration-oxidation, or the reaction of indene-1-carbaldehyde with a methyl Grignard reagent.

Q3: In the reaction of indene-1-carbaldehyde with methylmagnesium bromide, I am getting a significant amount of the reduction product, (2,3-dihydro-1H-inden-1-yl)methanol. Why is this happening?

A3:

  • Probable Cause: Grignard reagents can act as reducing agents, especially with sterically hindered ketones and aldehydes.[1] The hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.[1]

  • Proposed Solution:

    • Purity of Grignard Reagent: Ensure the Grignard reagent is freshly prepared and free of magnesium hydride impurities, which can form from exposure to moisture or during prolonged storage.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -20 °C) to favor the nucleophilic addition over the reduction pathway.

    • Alternative Reagents: Consider using organolithium reagents (e.g., methyllithium), which are generally less prone to acting as reducing agents.

Q4: My reaction with a vinyl Grignard reagent on 1-indanone is showing low conversion and recovery of the starting material.

A4:

  • Probable Cause: 1-Indanone has acidic α-protons which can be deprotonated by the Grignard reagent, leading to the formation of an enolate and quenching of the Grignard reagent.[1] This is a common side reaction when Grignard reagents are used with enolizable ketones.[1]

  • Proposed Solution:

    • Use of Cerium(III) Chloride (Luche Reduction conditions): The addition of anhydrous CeCl₃ can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

    • Low Temperature: Running the reaction at very low temperatures (-78 °C) can favor the kinetic 1,2-addition to the carbonyl over deprotonation.

Route 3: Reduction of 2-(1H-Inden-1-yl)ethan-1-ol

This route involves the synthesis of the unsaturated precursor followed by catalytic hydrogenation.

Q5: The catalytic hydrogenation of 2-(1H-inden-1-yl)ethan-1-ol is leading to over-reduction and the formation of 2-(octahydro-1H-inden-1-yl)ethan-1-ol. How can I control the reduction?

A5:

  • Probable Cause: Aggressive hydrogenation conditions (high pressure, high temperature, or a highly active catalyst) can lead to the reduction of the aromatic ring in addition to the double bond in the five-membered ring.

  • Proposed Solution:

    • Catalyst Choice: Use a less active catalyst. For example, palladium on carbon (Pd/C) is often selective for the reduction of alkenes in the presence of aromatic rings.

    • Reaction Conditions: Perform the hydrogenation at lower hydrogen pressure (e.g., 1-5 atm) and room temperature.

    • Monitoring: Carefully monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-reduction occurs.

Q6: My reduction is incomplete, and I have a mixture of the starting material and the desired product.

A6:

  • Probable Cause: This could be due to catalyst deactivation, insufficient hydrogen pressure, or a short reaction time.

  • Proposed Solution:

    • Catalyst Quality: Ensure the catalyst is fresh and active. If necessary, use a higher catalyst loading.

    • Reaction Time and Pressure: Increase the reaction time or slightly increase the hydrogen pressure.

    • Solvent Purity: Ensure the solvent is pure and free from any potential catalyst poisons (e.g., sulfur compounds).

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of this compound in terms of yield and purity?

A: The choice of the optimal synthetic route often depends on the available starting materials, the scale of the reaction, and the desired purity. The reduction of 2-(1H-inden-1-yl)ethan-1-ol (Route 3) is often a reliable method as the precursor can be synthesized through various means, and the final reduction step is typically clean and high-yielding with proper control of reaction conditions.

Q: Are there any specific analytical techniques that are particularly useful for monitoring the progress of these reactions and identifying side products?

A: Yes, a combination of techniques is recommended.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated side products.

Q: Can computational chemistry be used to predict the formation of side products in these syntheses?

A: Yes, computational methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for different reaction pathways, including those leading to side products. This can provide valuable insights into the likely product distributions under different conditions and help in optimizing the reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-(1H-Inden-1-yl)ethan-1-ol
  • Dissolve 2-(1H-inden-1-yl)ethan-1-ol in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

Alkylation of Indene: Regioselectivity

G cluster_products Products Indene Indene Anion Indenyl Anion (Delocalized) Indene->Anion - H+ Base Base (e.g., n-BuLi) Base->Anion Product1 This compound (C1-Alkylation - Major) Anion->Product1 + Ethylene Oxide (Kinetic Control) Product2 2-(2,3-Dihydro-1H-inden-3-yl)ethan-1-ol (C3-Alkylation - Minor) Anion->Product2 + Ethylene Oxide (Thermodynamic Control) EthyleneOxide Ethylene Oxide EthyleneOxide->Product1 EthyleneOxide->Product2

Caption: Formation of isomeric products from the alkylation of indene.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Srimani, D., & co-workers. (2021). Manganese Catalyzed Switchable C- Alkylation/Alkenylation of Fluorenes and Indene with Alcohols. Request PDF on ResearchGate. Retrieved from [Link]

  • Fritz, H. E. (1965). U.S. Patent No. 3,192,276. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2025). Borrowing hydrogen alkylation of indenes with alcohols by manganese pincer complex. Request PDF on ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Tutor. (2023, October 5). Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Preserving the Enantiomeric Integrity of Chiral Indanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the prevention of racemization in chiral indanols. As crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals, maintaining the enantiomeric purity of indanols is paramount to ensuring the desired biological activity and preventing unforeseen toxicological effects.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the challenges of working with these stereochemically sensitive molecules.

Understanding the Challenge: The Instability of the Indanol Chiral Center

Chiral indanols, particularly those with the hydroxyl group at the benzylic position (C1), are susceptible to racemization—the process by which an enantiomerically pure or enriched sample converts into a 50:50 mixture of both enantiomers, rendering it optically inactive.[3][4] This loss of stereochemical information occurs because the chiral center can be temporarily converted into an achiral intermediate, most commonly a planar carbocation.[4][5] Subsequent re-formation of the chiral center can occur from either face of the planar intermediate, leading to a racemic mixture.[4][5]

The primary drivers for this process are acidic or, to a lesser extent, basic conditions, often exacerbated by elevated temperatures.[6][7] Understanding the mechanisms and contributing factors is the first step toward effective prevention.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to address specific problems you may encounter during your experimental work.

Question 1: I'm observing a significant loss of enantiomeric excess (ee) in my chiral 1-indanol sample after purification by silica gel chromatography. What's causing this and how can I fix it?

Answer:

This is a classic issue rooted in the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as a Brønsted acid, catalyzing the racemization of your indanol.[6] The mechanism likely involves the protonation of the hydroxyl group, followed by the loss of water to form a stabilized, planar carbocation intermediate.

Causality Explained: The benzylic position of the hydroxyl group in 1-indanol makes the resulting carbocation particularly stable due to resonance with the adjacent aromatic ring. This lower energy barrier for carbocation formation makes acid-catalyzed racemization a significant risk.

Troubleshooting Workflow:

cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Solutions Problem Loss of ee after silica gel chromatography Cause Acidic Nature of Silica Gel Problem->Cause Mechanism Protonation of -OH -> H2O loss -> Planar Carbocation Intermediate Cause->Mechanism leads to Sol1 Deactivate Silica Gel Cause->Sol1 mitigate with Sol2 Use Alternative Media Cause->Sol2 avoid with Sol3 Alternative Purification Cause->Sol3 bypass with

Caption: Troubleshooting workflow for racemization during chromatography.

Recommended Protocols:

  • Deactivation of Silica Gel:

    • Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane). Add 1-2% (v/w) of a mild, volatile base like triethylamine (Et₃N) or a few drops of ammonium hydroxide. Stir for 15-30 minutes, then pack the column as usual.

    • Why it works: The base neutralizes the acidic silanol groups, preventing them from protonating your indanol.

  • Use Alternative Stationary Phases:

    • Recommendation: Consider using neutral alumina or Florisil® as your stationary phase. These are generally less acidic than silica gel.

    • Caveat: Always run a small-scale test (e.g., TLC) to ensure your compound is stable on these materials and that you can achieve adequate separation.

  • Alternative Purification Methods:

    • If your indanol is crystalline, recrystallization is an excellent, non-destructive method for purification that often enhances enantiomeric purity.

    • For thermally stable, volatile indanols, distillation (including Kugelrohr) can be an option, though less common.

Question 2: My reaction is run under basic conditions, but I'm still seeing some racemization of my indanol product. I thought only acids were the problem.

Answer:

While acid-catalyzed racemization is more common for benzylic alcohols like indanols, base-catalyzed pathways can also exist, although they are generally less facile.[5]

Causality Explained: Strong basic conditions could potentially lead to deprotonation of the hydroxyl group to form an alkoxide. While this itself does not cause racemization, subsequent reactions or equilibria, especially at elevated temperatures, might promote pathways that compromise the chiral center. A more likely scenario in many "basic" reactions is the presence of acidic impurities or workup procedures that are inadvertently acidic.

Troubleshooting Steps:

  • Re-evaluate Your "Basic" Conditions: Are you using a strong, non-nucleophilic base like sodium hydride (NaH) or a weaker amine base? Amines can sometimes be contaminated with their corresponding ammonium salts, which are acidic.

  • Examine Your Workup: A common mistake is to quench a basic reaction with a strong acid. Even a brief exposure to a low pH environment can be detrimental.

    • Protocol: Use a buffered quench (e.g., saturated aqueous ammonium chloride) or a milder acid (e.g., dilute citric acid) and keep the temperature low (0 °C). Minimize the time the indanol is in the acidic aqueous phase.

  • Consider the Substrate: Does your indanol have other functional groups? For instance, a nearby carbonyl group could facilitate racemization through an enolate-like intermediate under basic conditions, though this is less direct for the indanol chiral center itself.[7]

Question 3: How do solvent and temperature affect the stability of my chiral indanol during storage and in reactions?

Answer:

Solvent and temperature are critical factors that can significantly impact the rate of racemization.

Causality Explained:

  • Temperature: Racemization is a chemical process with an activation energy barrier. Increasing the temperature provides the energy needed to overcome this barrier, accelerating the rate of racemization.[8] As a general rule, every 10 °C increase in temperature can double the reaction rate.

  • Solvent: Solvents can influence racemization by stabilizing the intermediates involved.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are particularly effective at stabilizing the charged carbocation intermediate in acid-catalyzed racemization through hydrogen bonding and dipole interactions. They can also act as a proton source or sink.[9]

    • Aprotic Solvents (e.g., THF, DCM, Toluene): These are generally safer choices as they are less likely to actively participate in proton transfer or stabilize charged intermediates to the same extent.

Best Practices Summary Table:

ParameterRecommendation for Maximizing StabilityRationale
Temperature Store at low temperatures (-20 °C to 4 °C). Run reactions at the lowest effective temperature.Reduces the kinetic energy available to overcome the racemization activation barrier.[8]
Solvent Use non-polar, aprotic solvents (e.g., Hexanes, Toluene, DCM).Minimizes stabilization of polar, charged intermediates like carbocations.[9][10]
pH Maintain neutral conditions (pH ~7). Avoid even trace amounts of acid or strong base.Prevents catalysis of racemization via carbocation or other reactive intermediates.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to check the enantiomeric excess (ee) of my indanol?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral indanols.[5][6] It offers high accuracy and resolution. Chiral Gas Chromatography (GC) can also be used if the indanol or a suitable derivative is sufficiently volatile and thermally stable.[12][13]

Q2: Can I use a chiral resolving agent to separate a partially racemized indanol?

A2: Yes, this is a valid strategy. You can react your partially racemized indanol with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters.[4] These diastereomers have different physical properties and can be separated by standard chromatography or crystallization. Afterward, the chiral auxiliary is cleaved to recover your enantiomerically pure indanol. However, care must be taken during the cleavage step to avoid conditions that would cause racemization again.[14]

Q3: My synthesis involves removing a chiral auxiliary from a precursor to generate the indanol. What conditions should I avoid during this final step?

A3: The removal of a chiral auxiliary is a critical step where racemization can easily occur.[14] You must avoid conditions that could generate a carbocation at the chiral center. For example, if the auxiliary is attached via an ester or ether linkage, strongly acidic hydrolysis conditions should be avoided. Opt for milder, enzymatic, or base-mediated (if compatible) cleavage methods where possible.

Q4: Does the presence of electron-donating or electron-withdrawing groups on the aromatic ring of the indanol affect its stability?

A4: Absolutely. Electron-donating groups (e.g., methoxy, methyl) on the aromatic ring will stabilize the benzylic carbocation intermediate through resonance or inductive effects. This lowers the activation energy for racemization, making the indanol more susceptible to acid-catalyzed racemization.[6] Conversely, electron-withdrawing groups (e.g., nitro, cyano) will destabilize the carbocation, making the indanol more resistant to this racemization pathway.

Mechanism of Acid-Catalyzed Racemization:

Caption: Acid-catalyzed racemization pathway for 1-indanol.

Concluding Remarks

The stereochemical stability of chiral indanols is a critical parameter for success in research and development. By understanding the underlying mechanisms of racemization and implementing careful experimental design—particularly concerning pH, temperature, solvent choice, and purification methods—researchers can confidently preserve the enantiomeric integrity of these valuable molecules. Always validate your enantiomeric excess at critical stages of your synthesis and purification using a reliable analytical method like chiral HPLC.

References

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  • ResearchGate. (2025, September 28). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Retrieved from [Link]

  • Google Patents. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
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  • Preprints.org. (2023, June 25). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Retrieved from [Link]

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  • National Institutes of Health. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • PubMed. (2023, January 11). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Retrieved from [Link]

  • ResearchGate. Benzyl Alcohol and Racemization. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved from [Link]

  • Bar-Ilan University. Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Retrieved from [Link]

  • Determination of enantiomeric excess. Retrieved from [Link]

  • Wikipedia. Chiral inversion. Retrieved from [Link]

  • Semantic Scholar. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Retrieved from [Link]

  • Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

  • ResearchGate. (2017, February 28). Racemization in amino acids?. Retrieved from [Link]

  • National Institutes of Health. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Retrieved from [Link]

  • MDPI. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Retrieved from [Link]

  • National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to anticipate and overcome the challenges inherent in scaling up complex organic syntheses.

This document is structured as a dynamic troubleshooting guide. We will explore the most common and logical synthetic routes, addressing specific, practical issues you are likely to encounter.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a key carbon-carbon bond to append the ethanol side chain to the indane core. The two most industrially viable approaches start from 1-indanone and are:

  • The Grignard/Organometallic Route: This involves the reaction of a 1-indanone derivative with a two-carbon nucleophile or, more commonly, the reaction of a 1-indenyl Grignard reagent with a two-carbon electrophile like ethylene oxide.

  • The Wittig Olefination Route: This strategy uses a Wittig reaction to convert 1-indanone into an alkene, which is then hydrated (e.g., via hydroboration-oxidation) to yield the target primary alcohol.

Each route presents a unique set of challenges when scaling up. This guide will address them in a question-and-answer format to provide direct solutions to potential problems.

Synthetic_Strategies cluster_start Starting Material cluster_route1 Route A: Grignard Pathway cluster_route2 Route B: Wittig Pathway Start 1-Indanone A1 Step 1: Form Indenyl Grignard (from 1-Bromoindane) B1 Step 1: Wittig Reaction (e.g., with Ph3P=CH2) Start->B1 A2 Step 2: React with Ethylene Oxide A1->A2 Key Challenge: Exotherm, Initiation A3 Step 3: Acidic Workup A2->A3 Key Challenge: Gas handling, Temp. Control Target Target Molecule: This compound A3->Target B2 Step 2: Hydroboration-Oxidation B1->B2 Key Challenge: Byproduct Removal (Ph3PO) B2->Target Key Challenge: Reagent Handling (Boranes)

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section is formatted to address problems you may encounter directly.

Section 1: The Grignard Route (Using Indenyl Grignard + Ethylene Oxide)

The formation of Grignard reagents is notoriously sensitive and can be challenging to initiate and control on a large scale.[1][2]

Question: My Grignard reaction from 1-bromoindane and magnesium turnings is not initiating. What are the common causes and solutions?

Answer: Failure to initiate is the most common problem. The root cause is almost always the passivation of the magnesium surface or the presence of inhibitors (primarily water).[3][4]

  • Causality & Explanation: The Grignard reaction is a heterogeneous reaction occurring on the surface of the magnesium metal.[2] This surface must be pristine and reactive. A layer of magnesium oxide (MgO) prevents the organic halide from reaching the metal. Water will protonate and destroy the Grignard reagent as it forms, quenching the reaction.

  • Troubleshooting Steps:

    • Ensure Absolute Dryness: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled hot under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF or Diethyl Ether) must be anhydrous. Using a fresh bottle from a reputable supplier or distilling from a drying agent (e.g., sodium/benzophenone) is critical.[3] In-situ monitoring using FTIR can be used to quantify water content in THF.[5]

    • Activate the Magnesium: The MgO layer must be disrupted. Several methods work well at scale:

      • Mechanical Activation: Use a robust overhead stirrer to grind the magnesium turnings, exposing fresh metal surfaces. This is often sufficient in large reactors.

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it. You should wait for the brown color of the iodine to dissipate before adding the bulk of your halide.[3]

      • Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane. It reacts to form ethylene gas and MgBr₂, activating the surface.

    • Check Your Starting Material: Ensure the 1-bromoindane is pure and dry.

Question: The Grignard reaction starts, but then becomes uncontrollably exothermic. How can I manage this at scale?

Answer: This is a critical safety issue. Grignard formations are highly exothermic, and a runaway reaction can lead to over-pressurization of the reactor.[5][6]

  • Causality & Explanation: The danger lies in the accumulation of unreacted alkyl halide before the reaction has fully initiated.[5] If the reaction suddenly starts, the accumulated reagent reacts rapidly, releasing a large amount of heat that can overwhelm the reactor's cooling capacity.[2]

  • Scale-Up Control Strategy:

    • Controlled Addition: Do NOT add all the 1-bromoindane at once. Add a small portion (5-10%) to the magnesium suspension and confirm initiation (e.g., via a slight temperature rise or visual changes). Once initiated, add the remaining halide slowly via a dropping funnel or pump, maintaining a target internal temperature. The addition rate should be dictated by the cooling capacity of your reactor.[2]

    • Reverse Addition: In some cases, adding the magnesium turnings to a solution of the halide can provide better control, although this is less common.

    • Solvent Choice: THF is generally safer than diethyl ether for large-scale reactions due to its higher boiling point, which allows for a wider operating temperature range.[3]

Question: My yield is low due to the formation of Wurtz coupling byproducts (e.g., 1,1'-biindanyl). How can I minimize this?

Answer: Wurtz-type coupling is a common side reaction where two alkyl halide molecules couple in the presence of the metal.

  • Causality & Explanation: This side reaction is favored at higher temperatures and higher concentrations of the alkyl halide.

  • Mitigation Strategies:

    • Slow Addition & Dilution: As with exotherm control, adding the 1-bromoindane slowly to the magnesium suspension keeps its instantaneous concentration low, disfavoring the bimolecular coupling reaction. Running the reaction at a higher dilution can also help.

    • Maintain Moderate Temperature: Avoid excessive heating. While some heat may be needed for initiation, once the reaction is running, it is often self-sustaining. Aim for a gentle reflux if necessary, but avoid aggressive heating.

Section 2: The Wittig Olefination Route

The Wittig reaction is a powerful tool for creating C=C bonds, but the scale-up introduces challenges related to reagent handling and byproduct purification.[7][8][9][10][11]

Question: I'm having trouble forming the ylide from my phosphonium salt. What base should I use at scale, and what are the critical parameters?

Answer: Ylide formation is an acid-base reaction. The choice of base and reaction conditions are critical for success and safety.[7]

  • Causality & Explanation: The protons on the carbon adjacent to the phosphorus are acidic and can be removed by a strong base to form the nucleophilic ylide.[8] The stability of the resulting ylide dictates the reaction conditions. For simple alkyl ylides (like the one needed to make a terminal alkene), the ylide is highly reactive and unstable.

  • Base Selection & Handling:

    • n-Butyllithium (n-BuLi): Very effective but pyrophoric and requires strictly anhydrous conditions and low temperatures (-78 to 0 °C). It is often avoided in large-scale production unless specialized handling equipment is available.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base. It is a flammable solid that reacts with water to produce hydrogen gas. It requires an anhydrous, aprotic solvent like THF or DMSO.

    • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is often preferred at scale due to its easier handling compared to n-BuLi and NaH. It is moisture-sensitive but is a solid that can be added in portions.[12] Ensure you are using a fresh, high-purity supply, as old KOtBu can be less reactive.[12]

  • Troubleshooting Ylide Formation:

    • Inert Atmosphere: The ylide is sensitive to air and moisture. The reaction must be conducted under a robust inert atmosphere.[12]

    • Solvent Purity: The solvent (usually THF) must be anhydrous.

    • Order of Addition: For unstable ylides, it can be beneficial to generate the ylide in the presence of the 1-indanone. This involves adding the base to a mixture of the phosphonium salt and the ketone, so the ylide reacts as soon as it is formed, minimizing decomposition.[12]

Question: The Wittig reaction works, but removing the triphenylphosphine oxide (Ph₃PO) byproduct is difficult at a large scale. How can I improve the purification?

Answer: Ph₃PO is the thermodynamic driving force for the reaction, but its removal is the most notorious drawback of the Wittig reaction. Its polarity and solubility often make it co-elute with products during chromatography.

  • Causality & Explanation: Ph₃PO is a highly polar and crystalline solid. At large scales, chromatography is often not economically viable.

  • Purification Strategies:

    • Crystallization/Recrystallization: This is the most common industrial method. After the reaction, the crude product (the alkene intermediate) can be concentrated and Ph₃PO can often be precipitated by adding a non-polar solvent like hexanes or a mixture of ether/hexanes. The desired alkene, being less polar, should remain in solution. Multiple crystallizations may be necessary.

    • Acidic Extraction: If your target molecule is stable to acid and does not contain basic functional groups, you can sometimes use this trick. Ph₃PO is weakly basic and can be protonated and extracted into an aqueous acid phase, although this is not always efficient.

    • Alternative Reagents: For future process development, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses phosphonate esters instead of phosphonium salts. The byproduct is a water-soluble phosphate salt, which is easily removed during an aqueous workup.

Section 3: General Scale-Up & Purification

Question: My final product, this compound, is an oil and is difficult to purify by crystallization. What are my options?

Answer: Purifying non-crystalline oils at scale requires moving away from chromatography towards other physical separation methods.

  • Troubleshooting Purification:

    • Vacuum Distillation: As an alcohol, the target molecule likely has a significantly higher boiling point than any remaining starting materials or low-boiling impurities. High-vacuum distillation can be a very effective method for purification at scale. You will need to determine the boiling point under vacuum.

    • Salt Formation/Recrystallization: If the product contains a basic or acidic handle (which this one does not, but is a general strategy), forming a salt can induce crystallization.

    • Derivative Formation: In some cases, the alcohol can be temporarily converted to a crystalline derivative (e.g., an ester with a suitable acid), which is then purified by recrystallization. The ester is then hydrolyzed back to the pure alcohol. This adds steps but can be very effective if direct purification fails.

    • Liquid-Film Evaporation: For removing high-boiling impurities, a short-path or wiped-film evaporator can be used. This minimizes thermal stress on the product by reducing its residence time at high temperatures.[13][14]

Experimental Protocols (Illustrative Lab-Scale)

CAUTION: These protocols are for illustrative purposes and must be adapted and risk-assessed for scale-up. Always use appropriate personal protective equipment (PPE).

Protocol 1: Grignard Route - Synthesis of this compound

Step A: Preparation of 1-Indenylmagnesium Bromide

  • Set up a flame-dried 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charge the flask with magnesium turnings (2.6 g, 110 mmol).

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 1-bromoindane (19.7 g, 100 mmol) in 100 mL of anhydrous THF.

  • Add ~10 mL of the 1-bromoindane solution to the magnesium. Stir gently. Initiation should be observed by the disappearance of the iodine color and a gentle warming of the flask. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 1-bromoindane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour until most of the magnesium is consumed.

Step B: Reaction with Ethylene Oxide

  • Cool the Grignard solution to -20 °C in a dry ice/acetone bath.

  • Ethylene oxide (5.3 g, 120 mmol) is a gas at room temperature. It should be condensed into a pre-weighed, cold graduated cylinder and then dissolved in 50 mL of cold, anhydrous THF.

  • Add the ethylene oxide solution slowly to the cold Grignard solution via cannula or dropping funnel, ensuring the internal temperature does not rise above -10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

Step C: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation.

Protocol 2: Wittig Route - Synthesis of 1-Ethylidene-2,3-dihydro-1H-indene
  • Set up a flame-dried 1 L 3-neck round-bottom flask with an overhead stirrer and a nitrogen inlet.

  • Suspend ethyltriphenylphosphonium bromide (40.8 g, 110 mmol) in 400 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (12.3 g, 110 mmol) in portions over 15 minutes. A deep orange or red color should develop, indicating ylide formation. Stir at 0 °C for 1 hour.

  • Add a solution of 1-indanone (13.2 g, 100 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The color will fade as the ylide is consumed.

  • Quench the reaction with 100 mL of water.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Add 200 mL of hexanes to the residue and stir vigorously for 30 minutes. The triphenylphosphine oxide should precipitate as a white solid.

  • Filter the mixture, washing the solid with cold hexanes.

  • Concentrate the filtrate to obtain the crude 1-ethylidene-2,3-dihydro-1H-indene. This can then be carried forward to a hydroboration-oxidation step to yield the final product.

Data Summary Table

ParameterGrignard RouteWittig Route
Key Reagents Mg, 1-Bromoindane, Ethylene OxidePhosphonium Salt, Strong Base, 1-Indanone, Borane
Primary Safety Concern Grignard initiation & exotherm[1][2]Handling of strong bases (e.g., KOtBu) & boranes
Key Byproduct Wurtz coupling productsTriphenylphosphine oxide (Ph₃PO)
Purification Method Vacuum DistillationCrystallization of byproduct, then distillation
Scalability Score Good (with proper engineering controls)Moderate (byproduct removal is a challenge)

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Caption: Troubleshooting flowchart for Grignard reaction initiation.

References
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes . University of Colorado Boulder. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry. [Link]

  • The Wittig Reaction . Chemistry LibreTexts. [Link]

  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material . ResearchGate. [Link]

  • 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis . ResearchGate. [Link]

  • Wittig Reaction . Organic Chemistry Portal. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development . METTLER TOLEDO. [Link]

  • Problems with wittig reaction . Reddit r/Chempros. [Link]

  • Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound . ResearchGate. [Link]

  • Grignard Formation - Troubleshooting and Perfecting . Reddit r/Chempros. [Link]

  • Grignard Reaction . Chem-Station. [Link]

  • Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification . BNA. [Link]

  • (1S)-2,3-dihydro-1H-inden-1-ol . PubChem. [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up . ACS Publications. [Link]

  • Grignard Reagent Reaction with Ethylene Oxide . Filo. [Link]

  • Wittig reaction . Wikipedia. [Link]

  • Grignard successes and failures . Sciencemadness.org. [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing . PMC. [Link]

  • A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof . European Patent Office. [Link]

  • Optimization and scale-up of siRNA synthesis . Cytiva. [Link]

  • Investigation of a Grignard Reaction at Small Scale . Mettler Toledo. [Link]

  • Designing Commercial-Scale Oligonucleotide Synthesis . Pharmaceutical Technology. [Link]

  • EP0470004B1 - A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof.
  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides . Glen Research. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol . National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating the Analytical Challenges of Indanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of indanol derivatives. As a class of molecules pivotal to the pharmaceutical industry, particularly as chiral building blocks and pharmacologically active agents, the robust and accurate analysis of indanols is paramount.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common analytical hurdles. My approach is rooted in years of hands-on experience, emphasizing not just the "how" but the critical "why" behind each analytical choice.

Section 1: Chromatographic Separation of Indanol Derivatives

The inherent chirality and structural nuances of indanol derivatives often present significant challenges in achieving adequate chromatographic separation. This section will address common issues encountered in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of indanol derivatives, especially for enantiomeric separations. However, achieving baseline resolution with symmetrical peak shapes can be elusive.

Question: I'm struggling to achieve baseline separation of my indanol enantiomers on a chiral stationary phase (CSP). What are the critical factors to consider for method development?

Answer:

Achieving successful chiral separation is a multifactorial process. The key is to maximize the differential interactions between the enantiomers and the chiral stationary phase. Here’s a systematic approach:

  • Column Selection is Paramount: There is no universal chiral column. For indanol derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and Pirkle-type CSPs have demonstrated broad applicability.[1] The choice depends on the specific substitutions on your indanol core. A good starting point is to screen both types.

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: For many indanol derivatives, normal-phase chromatography (e.g., hexane/isopropanol) provides better selectivity on polysaccharide-based CSPs.

    • Additives: For aminoindanols or derivatives with basic functionalities, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the silica support.

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process. Running the analysis at sub-ambient temperatures often enhances resolution, although it may increase analysis time.

Workflow for Chiral Method Development

start Start: Racemic Indanol Derivative screen_cols Screen Columns (Polysaccharide vs. Pirkle-type) start->screen_cols select_col Select Best Column screen_cols->select_col optimize_mp Optimize Mobile Phase (Alcohol % and type) select_col->optimize_mp check_res Resolution Adequate? optimize_mp->check_res optimize_temp Optimize Temperature check_res->optimize_temp No final_method Final Method check_res->final_method Yes optimize_temp->optimize_mp end End final_method->end

Caption: A systematic workflow for developing a chiral HPLC method for indanol derivatives.

Table 1: Comparison of Chiral Stationary Phases for 2-Indanol Separation [1]

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Column Lux® Amylose-1Regis® (R,R) WHELK-O® 1
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient25 °C
Detection UV at 254 nmUV at 254 nm
Separation Factor (α) 1.211.28
Resolution (Rs) 2.102.50

Issue: My peaks for an amino-indanol derivative are tailing significantly.

Causality: Peak tailing for basic compounds like amino-indanols is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism, causing the peaks to tail.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a small amount (0.1-0.5%) of a competing base, such as diethylamine or triethylamine, into your mobile phase. This will saturate the active silanol sites and minimize their interaction with your analyte.

    • Use a Buffer: In reversed-phase mode, using a buffer to control the pH of the mobile phase can help. For a basic analyte, a pH of 2-3 will ensure it is fully protonated, which can sometimes improve peak shape.

  • Column Choice:

    • End-capped Columns: Ensure you are using a modern, high-purity, end-capped column. End-capping is a process that deactivates most of the surface silanols.

    • Consider a Different Stationary Phase: If peak tailing persists, consider a column with a different base silica or a polymer-based column that does not have silanol groups.

Issue: My retention times are drifting to shorter times over a series of injections.

Causality: A consistent decrease in retention time often points to a change in the mobile phase composition or a loss of stationary phase. However, a common and often overlooked cause is a small, undetected leak in the system.[1]

Solutions:

  • Systematic Leak Check:

    • Carefully inspect all fittings, especially those around the pump heads, injector, and column connections. A very small leak may not be visible as a drip but can be detected by wiping a tissue around the fittings.

    • If you are using buffered mobile phases, look for salt deposits around fittings, which are a tell-tale sign of a slow leak.

  • Mobile Phase Stability:

    • Ensure your mobile phase is well-mixed and degassed. If you are using a mixture of volatile and non-volatile solvents, selective evaporation of the more volatile component can occur, leading to a change in mobile phase composition and retention times.

    • Prepare fresh mobile phase daily.

  • Column Equilibration:

    • Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods.

Gas Chromatography (GC)

GC can be a powerful tool for the analysis of indanol derivatives, particularly for impurity profiling. However, the hydroxyl and amino functionalities on many indanols can lead to poor chromatographic performance and thermal instability.

Question: I'm trying to analyze a hydroxylated indanol derivative by GC-MS, but I'm seeing broad peaks and suspect on-column degradation. What can I do?

Answer:

This is a classic problem when analyzing polar, thermally labile compounds by GC. The high temperatures in the GC inlet and column can cause degradation, and the polar functional groups can interact with active sites in the system, leading to poor peak shape. The solution is almost always derivatization .

Derivatization Workflow for GC Analysis

start Start: Indanol Derivative in Aprotic Solvent add_reagent Add Silylating Reagent (e.g., BSTFA with TMCS) start->add_reagent react React at 60-80°C for 30-60 min add_reagent->react inject Inject into GC-MS react->inject analyze Analyze Silylated Derivative inject->analyze end End analyze->end

Caption: A general workflow for the silylation of indanol derivatives for GC-MS analysis.

Why Derivatization?

Derivatization, typically silylation for hydroxyl and amino groups, replaces the active protons with a non-polar trimethylsilyl (TMS) group.[2] This has several advantages:

  • Increased Volatility: The TMS derivative is less polar and more volatile, making it more amenable to GC analysis.

  • Improved Thermal Stability: The silylated derivative is often more thermally stable than the parent compound, reducing the risk of degradation in the hot GC inlet.

  • Reduced Peak Tailing: By masking the polar functional groups, derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.

Recommended Derivatization Protocol:

A common and effective method for silylating alcohols is using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known amount of your dried indanol derivative in an aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add an excess of BSTFA (with 1% TMCS) to the sample solution. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The reaction time and temperature may need to be optimized for your specific derivative.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Caution: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are dry.

Section 2: Spectroscopic and Spectrometric Characterization

Accurate structural elucidation is critical in drug development. This section provides guidance on interpreting the spectroscopic and spectrometric data of indanol derivatives.

Mass Spectrometry (MS)

Question: What are the expected fragmentation patterns for indanol derivatives in electron ionization (EI) mass spectrometry?

Answer:

The fragmentation of indanol derivatives in EI-MS is influenced by the indane core and the nature of the substituents. For a simple indanol, two main fragmentation pathways are common for alcohols: alpha-cleavage and dehydration.[3]

  • Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For 1-indanol, this would lead to the loss of a C2H4O radical or a C7H7 radical.

  • Dehydration: The loss of a water molecule (M-18) is a very common fragmentation pathway for alcohols and is often observed as a significant peak in the mass spectrum of indanols.

The presence of substituents on the aromatic ring or the cyclopentyl ring will further influence the fragmentation, often leading to characteristic losses. For example, a methoxy-substituted indanol may show a loss of a methyl radical (M-15) or a formaldehyde molecule (M-30).

Mass Spectral Fragmentation of a Generic Indanol

M Molecular Ion [M]+• M_18 [M-18]+• (Loss of H2O) M->M_18 alpha_cleavage Alpha-Cleavage Products M->alpha_cleavage substituent_loss Loss of Substituent Fragments M->substituent_loss

Caption: Common fragmentation pathways for indanol derivatives in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I'm having trouble assigning the protons in the ¹H NMR spectrum of my substituted indanol. What are the key features to look for?

Answer:

Interpreting the ¹H NMR spectrum of an indanol derivative requires a systematic approach. Here are the key regions and coupling patterns to consider:

  • Aromatic Region (typically 7.0-7.5 ppm): The substitution pattern on the benzene ring will dictate the splitting pattern in this region. A para-substituted ring will often show two doublets, while a meta-substituted ring will give a more complex pattern.

  • Hydroxyl Proton (variable): The chemical shift of the OH proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet. In very pure samples, it may show coupling to adjacent protons.

  • Proton on the Carbon Bearing the Hydroxyl Group (H-1 or H-2): This proton will typically appear as a multiplet due to coupling with the neighboring methylene protons. Its chemical shift is usually in the range of 4.5-5.5 ppm.

  • Methylene Protons (typically 2.5-3.5 ppm): The protons on the cyclopentyl ring form a complex system of coupled signals. The geminal protons (on the same carbon) are diastereotopic and will have different chemical shifts and will couple to each other. They will also show vicinal coupling to the adjacent protons. 2D NMR techniques like COSY are invaluable for definitively assigning these protons.

Table 2: Typical ¹H NMR Chemical Shifts for a 2-Indanol Scaffold [4]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Ar-H7.12 - 7.26m
H-24.58 - 4.71m
H-1a, H-3a3.19dd
H-1b, H-3b2.87dd
OH2.05s

Section 3: Stability and Impurity Profiling

For drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its impurity profile is a regulatory requirement.

FAQ: Forced Degradation Studies

Question: I need to perform a forced degradation study on a new indanol derivative. What conditions should I use?

Answer:

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5] According to ICH guidelines, you should expose the drug substance to a variety of stress conditions.

Recommended Stress Conditions for Indanol Derivatives:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and then at elevated temperature (e.g., 60-80°C) if no degradation is observed.

  • Base Hydrolysis: Use 0.1 M NaOH under the same temperature conditions as acid hydrolysis.

  • Oxidation: Expose the sample to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid sample at a high temperature (e.g., 105°C) for a defined period.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the parent compound.[5] If you see complete degradation, reduce the severity of the stress condition (e.g., lower the temperature or acid/base concentration).

Decision Tree for Forced Degradation

start Start: Indanol API stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze by Stability-Indicating Method stress->analyze degradation_check Degradation 5-20%? analyze->degradation_check end End: Identify Degradants degradation_check->end Yes adjust_conditions Adjust Stress Conditions degradation_check->adjust_conditions No adjust_conditions->stress

Caption: A workflow for conducting a forced degradation study on an indanol derivative.

By systematically addressing these common analytical challenges, researchers and drug development professionals can ensure the generation of high-quality, reliable data for their indanol derivatives, ultimately accelerating the drug development process.

References

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Validation & Comparative

Comparative Analysis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the 2,3-dihydro-1H-indene scaffold presents a compelling framework. Its rigid structure, combining aromatic and aliphatic features, offers a unique platform for designing molecules with specific biological activities.[1][2][3] This guide provides an in-depth comparison of analogs based on the 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol core, with a particular focus on their structure-activity relationships (SAR) as inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[4][5] While much of the detailed SAR data has been developed for the closely related 2,3-dihydro-1H-inden-1-amine series, exemplified by the anti-Parkinson's drug Rasagiline, the principles guiding molecular recognition and activity are highly relevant to the corresponding ethanol analogs.

The this compound Scaffold: A Foundation for CNS Activity

The 2,3-dihydro-1H-indene ring system provides a conformationally restricted phenethylamine motif, a common feature in many centrally acting agents. This rigidity can enhance binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. The ethan-1-ol side chain at the 1-position of the indane ring introduces a hydroxyl group, a key hydrogen bonding feature, and a chiral center, allowing for stereospecific interactions with target proteins.

Structure-Activity Relationship (SAR) Insights from Amine Analogs

Our understanding of the SAR for this class of compounds is largely derived from extensive studies on 2,3-dihydro-1H-inden-1-amine derivatives, particularly as MAO-B inhibitors. These insights provide a predictive framework for the design and evaluation of the corresponding ethan-1-ol analogs.

The Critical Role of the Propargyl Group

A recurring and critical feature for potent irreversible MAO-B inhibition is the presence of an N-propargyl group (a prop-2-yn-1-yl moiety) on the nitrogen atom of the side chain. This group acts as a "warhead," forming a covalent bond with the FAD cofactor of the MAO-B enzyme, leading to its irreversible inactivation. Rasagiline, a potent and selective MAO-B inhibitor, features this key functional group.[6] For the ethan-1-ol series, we can extrapolate that analogs where the hydroxyl group is replaced by a propargylamino group would exhibit significant MAO-B inhibitory activity.

Influence of Substituents on the Indane Ring

Modifications to the aromatic portion of the indane ring have a significant impact on both potency and selectivity.

  • Hydrophobic Substitutions: The active site of MAO-B possesses a hydrophobic "entrance cavity."[4] Introducing hydrophobic fragments that can occupy this pocket can enhance binding affinity. Studies on rasagiline derivatives have shown that linking hydrophobic moieties to the core structure can yield potent and selective inhibitors.[4]

  • Linker Length and Composition: The nature and length of the linker connecting a substituent to the indane core are crucial. Different linkers such as -OCH2-, -SCH2-, and longer ether chains have been explored to optimize the positioning of the substituent within the enzyme's active site.[4]

The following diagram illustrates the key structural features influencing the activity of these analogs.

SAR_Indane_Analogs cluster_modifications Key Structural Modifications cluster_activity Impact on Biological Activity Core This compound Core SideChain Side Chain at Position 1 Core->SideChain Modification of -CH2CH2OH group IndaneRing Substitutions on Indane Ring Core->IndaneRing Substitution on aromatic ring Potency Potency SideChain->Potency e.g., Propargylamino for MAO-B inhibition IndaneRing->Potency Hydrophobic groups can increase potency Selectivity Selectivity (MAO-B vs MAO-A) IndaneRing->Selectivity Fine-tuning for isozyme selectivity CNS_Penetration CNS Penetration IndaneRing->CNS_Penetration Lipophilicity affects BBB crossing

Caption: Key modification points on the this compound scaffold and their influence on biological activity.

Comparative Performance of Analogs: A Data-Driven Perspective

Compound IDR (Substitution on Indane Ring)LinkerSide Chain at Position 1MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Rasagiline H--NH-CH2C≡CH0.0044300
D14 4-Fluorophenoxy-OCH2CH2--NH-CH2C≡CH0.005>20000
L4 3-Chlorophenoxy-OCH2--NH-CH2C≡CH0.11>909
L8 4-Chlorophenoxy-OCH2--NH-CH2C≡CH0.18>556
L16 3-Methylphenoxy-OCH2--NH-CH2C≡CH0.27>370
L17 4-Methylphenoxy-OCH2--NH-CH2C≡CH0.48>208

Data is for amine analogs and is sourced from multiple studies for illustrative purposes.[4][5]

Analysis of the Data:

  • The data clearly demonstrates the high potency of the N-propargyl amine analogs as MAO-B inhibitors.

  • The introduction of substituted phenoxy groups via an ether linker at various positions on the indane ring generally maintains potent MAO-B inhibition.

  • Compound D14 , with a 4-fluorophenoxyethyl substituent, not only retains high potency but also shows a remarkable increase in selectivity for MAO-B over MAO-A.[4] This highlights the importance of exploring both the nature and the length of the linker.

  • Compounds L4, L8, L16, and L17 further illustrate how substitutions on the distal phenyl ring can be used to modulate activity and selectivity.[5]

Experimental Protocols for Evaluation

To enable researchers to validate these SAR principles and evaluate novel analogs, we provide a standard experimental protocol for determining MAO-B inhibitory activity.

Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Enzyme Preparation: Dilute the recombinant human MAO-B to the desired concentration in potassium phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction: a. To each well of a 96-well plate, add the appropriate volume of buffer, test compound (or vehicle control), and MAO-B enzyme solution. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. c. Initiate the reaction by adding the substrate, kynuramine.

  • Detection: The MAO-B-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 380 nm) over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro MAO-B inhibition assay.

Future Directions and Unexplored Potential

While the focus has been on MAO-B inhibition, the this compound scaffold holds promise for interacting with other CNS targets. For instance, related indane and aminotetralin structures have shown affinity for serotonin receptors, such as the 5-HT1A subtype.[7][8][9] Future research should explore the SAR of these ethan-1-ol analogs at a broader range of CNS receptors to uncover new therapeutic opportunities. The chirality of the ethan-1-ol side chain also presents an important avenue for investigation, as stereoisomers often exhibit different pharmacological profiles.

Conclusion

The this compound scaffold is a promising platform for the development of novel CNS-active agents. By leveraging the extensive SAR knowledge from the corresponding amine analogs, particularly in the context of MAO-B inhibition, researchers can rationally design new compounds with enhanced potency and selectivity. The key to successful drug design in this series lies in the strategic manipulation of the side chain at position 1 and the targeted substitution on the indane ring to optimize interactions with the biological target. The provided experimental protocol offers a robust method for evaluating the performance of these novel analogs.

References

  • Zhou, L., Xie, L., Liao, C., & Wang, J. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 148, 365-377. [Link]

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  • Xie, L., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1365. [Link]

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Introduction: The Rationale for a New Chemical Entity in Neuropsychopharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Vivo Comparative Validation Guide: Evaluating the Preclinical Efficacy of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol as a Novel Antidepressant

The indan (2,3-dihydro-1H-indene) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. Its rigid, bicyclic nature allows for precise spatial orientation of pharmacophoric groups, making it an attractive starting point for novel drug design. This guide focuses on the in vivo validation of a novel indan derivative, this compound (hereafter designated as IND-ETH-OL ), a compound hypothesized to exert its therapeutic effects via modulation of the serotonergic system.

Based on structural similarities to known selective serotonin reuptake inhibitors (SSRIs), IND-ETH-OL has been advanced for preclinical in vivo evaluation. This document serves as a comprehensive guide for researchers and drug development professionals, outlining a rigorous, multi-tiered approach to validate its antidepressant-like and anxiolytic-like activity. We will compare its performance against established standards, providing a framework for making data-driven decisions on its potential for further development. The experimental design emphasizes causality, ensuring that observed behavioral effects are logically linked to the compound's pharmacokinetic and pharmacodynamic profile.

Comparative Landscape: Benchmarking Against the Gold Standard

To establish a meaningful therapeutic window and efficacy profile for IND-ETH-OL, its performance must be benchmarked against a well-characterized SSRI. Sertraline is selected as the primary comparator due to its high selectivity for the serotonin transporter (SERT) and its well-documented efficacy in both clinical practice and preclinical models.

CompoundMechanism of ActionKey Characteristics
IND-ETH-OL (Test Article) Hypothesized Selective Serotonin Reuptake Inhibitor (SSRI)Novel chemical entity; requires full in vivo characterization.
Sertraline (Positive Control) Potent and selective inhibitor of the serotonin transporter (SERT).Widely used antidepressant; extensive preclinical and clinical data available.
Vehicle (Negative Control) Inert solvent (e.g., 0.9% Saline with 5% DMSO)Used to control for effects of injection and vehicle components.

Experimental Workflow: A Multi-Faceted Approach to In Vivo Validation

The validation of IND-ETH-OL follows a logical progression from initial efficacy screening to pharmacokinetic and safety assessments. This integrated workflow ensures that the biological activity is not only present but also achievable at exposures that are safe and relevant.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Pharmacokinetics & Target Engagement cluster_2 Phase 3: Safety & Tolerability a Forced Swim Test (FST) (Antidepressant-like activity) b Tail Suspension Test (TST) (Antidepressant-like activity) c Elevated Plus Maze (EPM) (Anxiolytic-like activity) d Rodent Pharmacokinetic (PK) Study (IV & PO Dosing) c->d Dose Selection for e Brain Penetration Assessment (Brain-to-Plasma Ratio) d->e Correlates with g Functional Observational Battery (FOB) (Neurological & Behavioral Assessment) e->g Informs Safety Assessment f Acute Toxicity Study (Dose Escalation)

Caption: Integrated workflow for the in vivo validation of IND-ETH-OL.

Part 1: In Vivo Efficacy Assessment

The primary goal is to determine if IND-ETH-OL elicits antidepressant- and anxiolytic-like behaviors in validated rodent models.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, promoting active escape-oriented behaviors.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed for one week to acclimate.

  • Drug Administration:

    • IND-ETH-OL (1, 5, 10 mg/kg)

    • Sertraline (10 mg/kg)

    • Vehicle

    • All compounds are administered via intraperitoneal (IP) injection 60 minutes prior to the test.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

  • Procedure:

    • Mice are placed individually into the cylinder for a 6-minute session.

    • The entire session is recorded by a video camera.

    • An observer blinded to the treatment groups scores the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating with only small movements necessary to keep the head above water.

  • Data Analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.

Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair where immobility is induced by the stress of being suspended by the tail. A reduction in immobility time is indicative of antidepressant-like efficacy.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old), naive to other tests.

  • Drug Administration: Same dosing paradigm as the FST, administered 60 minutes prior to the test.

  • Apparatus: A suspension box that allows the mouse to be hung by its tail using adhesive tape, approximately 50 cm above the floor.

  • Procedure:

    • The tip of the mouse's tail (approx. 1-2 cm) is attached to a suspension bar with adhesive tape.

    • The mouse is suspended for a 6-minute session.

    • Behavior is video-recorded, and the duration of immobility during the session is scored by a blinded observer.

  • Data Analysis: One-way ANOVA with Dunnett's post-hoc test.

Hypothetical Efficacy Data Summary
Treatment GroupDose (mg/kg, IP)FST Immobility (seconds)TST Immobility (seconds)
Vehicle -155 ± 10180 ± 12
IND-ETH-OL 1145 ± 11175 ± 14
IND-ETH-OL 5110 ± 9125 ± 10
IND-ETH-OL 1085 ± 8 90 ± 9
Sertraline 1090 ± 7 95 ± 8
*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Vehicle group.

These hypothetical results suggest that IND-ETH-OL produces a dose-dependent reduction in immobility in both the FST and TST, with the 10 mg/kg dose showing efficacy comparable to the standard SSRI, Sertraline.

Part 2: Pharmacokinetic (PK) Profile and Brain Penetration

Efficacy data is meaningless without understanding the drug's disposition in the body. A PK study is essential to establish a relationship between the administered dose, the resulting plasma and brain concentrations, and the observed behavioral effect (Pharmacokinetic/Pharmacodynamic or PK/PD relationship).

Rodent Pharmacokinetic Study

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Dosing:

    • Intravenous (IV) Group: IND-ETH-OL (1 mg/kg) administered as a bolus via the jugular vein cannula.

    • Oral (PO) Group: IND-ETH-OL (10 mg/kg) administered via oral gavage.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the cannula at pre-dose, and at 5, 15, 30 min, and 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated by centrifugation.

  • Brain Tissue Collection: At the end of the study (e.g., 1 hour post-dose, corresponding to the efficacy testing window), animals are euthanized, and brains are rapidly harvested.

  • Bioanalysis: Plasma and brain homogenate concentrations of IND-ETH-OL are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). The brain-to-plasma ratio (Kp) is calculated to assess brain penetration.

Hypothetical Pharmacokinetic Data
ParameterIND-ETH-OL (10 mg/kg, PO)Interpretation
Tmax (plasma) 0.5 hoursRapid absorption after oral dosing.
Cmax (plasma) 250 ng/mLPeak plasma concentration achieved.
Half-life (t½) 4.5 hoursModerate duration of action.
Oral Bioavailability (F%) 35%Acceptable oral absorption.
Brain Cmax (1 hr) 750 ng/gHigh concentration in the target organ.
Brain-to-Plasma Ratio (Kp) 3.0Excellent penetration across the blood-brain barrier.

This profile supports the observed efficacy, indicating that IND-ETH-OL is orally bioavailable and achieves significant concentrations in the brain, the site of action for antidepressants.

Part 3: Preliminary Safety and Tolerability Assessment

An effective drug must also be safe. A preliminary safety assessment is crucial to identify potential liabilities early in development.

Functional Observational Battery (FOB)

The FOB is a series of non-invasive tests designed to detect gross functional and behavioral changes in response to a test compound. It provides a broad overview of potential neurological and physiological side effects.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats.

  • Dosing: IND-ETH-OL is administered at the efficacious dose (10 mg/kg) and at higher doses (e.g., 30 mg/kg, 100 mg/kg).

  • Observations: Animals are observed systematically at the time of peak plasma concentration (Tmax) and at several later time points. Observations include:

    • Home cage: Posture, activity level, convulsions.

    • Open field: Gait, arousal, stereotypy, motor coordination.

    • Sensory/Reflexes: Pupillary response, startle reflex, righting reflex.

    • Autonomic: Salivation, piloerection, body temperature.

  • Data Analysis: Observations are scored using a standardized scale and compared to a vehicle-treated control group.

A favorable outcome would be the absence of significant findings at the efficacious dose (10 mg/kg), with mild, predictable effects (e.g., slight sedation) only appearing at much higher doses. This would suggest a good safety margin.

Mechanism of Action Visualization: The Serotonergic Synapse

To contextualize the action of IND-ETH-OL, it is helpful to visualize its hypothesized target. SSRIs function by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This blockade increases the concentration and residence time of serotonin in the synapse, enhancing its ability to bind to postsynaptic receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presyn Tryptophan -> 5-HTP -> Serotonin (5-HT) vesicle Vesicular Storage of 5-HT presyn->vesicle serotonin 5-HT vesicle->serotonin Release sert SERT (Serotonin Transporter) Reuptake Site serotonin->sert Reuptake receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) serotonin->receptor Binding & Signal ind_eth_ol IND-ETH-OL ind_eth_ol->sert BLOCKS

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, ensuring the specificity of a novel chemical entity is paramount. Off-target interactions can lead to unforeseen side effects, diminished efficacy, and potential safety liabilities. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol , a compound of interest with a structurally significant indane core.

The indane moiety is a privileged scaffold found in a variety of biologically active compounds, including those targeting the central nervous system.[1] A notable example is Rasagiline, a selective inhibitor of monoamine oxidase B (MAO-B), which features a 2,3-dihydro-1H-inden-1-amine structure.[2] This structural similarity provides a compelling rationale for a focused investigation into the potential interaction of this compound with key players in monoamine neurotransmission.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically rigorous comparison of our target compound against a panel of well-characterized agents. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format to facilitate informed decision-making in your research endeavors.

The Rationale for a Focused Cross-Reactivity Panel

Given the structural alerts provided by the indane core, our primary hypothesis is that this compound may exhibit affinity for monoamine oxidases (MAOs) and other related monoamine transporters and receptors. To rigorously test this, we have selected a panel of comparator compounds with distinct mechanisms of action within the monoamine system:

  • Rasagiline: A potent, irreversible, and selective inhibitor of MAO-B, used in the treatment of Parkinson's disease.[3][4] Its structural similarity to our target compound makes it an essential positive control for MAO-B inhibition.

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), used as an antidepressant.[5] Including Moclobemide allows us to assess the selectivity of our target compound for the two MAO isoforms.

  • Atomoxetine: A selective norepinephrine transporter (NET) inhibitor, used for the treatment of ADHD.[6] Its inclusion will help determine if the target compound interacts with monoamine transporters.

By comparing the activity of this compound against these standards, we can build a detailed picture of its selectivity and potential off-target liabilities.

Experimental Design for Cross-Reactivity Profiling

Our investigation will employ a tiered approach, beginning with primary screening against MAO enzymes, followed by broader screening against a panel of CNS-related G-protein coupled receptors (GPCRs) and monoamine transporters.

Workflow for Cross-Reactivity Assessment

Caption: A tiered workflow for assessing the cross-reactivity of this compound.

Methodologies and Protocols

The following sections provide detailed, step-by-step protocols for the key assays in our cross-reactivity study. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[6][7]

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe, resulting in a measurable fluorescent signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compound and comparator compounds (Rasagiline, Moclobemide) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the MAO substrate (e.g., 10 mM p-Tyramine).

    • Prepare a reaction mixture containing HRP and a fluorogenic probe in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes to the desired concentration in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound/comparator dilutions or vehicle control to appropriate wells.

    • Add 40 µL of the respective MAO enzyme (MAO-A or MAO-B) to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the reaction mixture containing the MAO substrate.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm / λem = 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Radioligand Binding Assays for CNS Target Panel

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.[5][8] We will screen our target compound against a panel of relevant CNS targets. A commercially available panel, such as the Eurofins SafetyScreen44™, can provide a broad assessment of off-target activities.[9][10][11]

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor or transporter expressed in cell membranes. The amount of bound radioligand is inversely proportional to the affinity of the test compound for the target.

CNS Target Panel:

Target ClassSpecific TargetsCommercially Available Radioligand
Monoamine Transporters Dopamine Transporter (DAT)[³H]WIN 35,428
Serotonin Transporter (SERT)[³H]Citalopram
Norepinephrine Transporter (NET)[³H]Nisoxetine[2]
Dopamine Receptors D₁, D₂, D₃, D₄, D₅[³H]SCH 23390 (D₁), [³H]Spiperone (D₂/D₃), [³H]Nemonapride (D₄), [³H]SCH 23390 (D₅)[12][13]
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c, 5-HT₃, 5-HT₆, 5-HT₇[³H]8-OH-DPAT (5-HT₁ₐ), [³H]Ketanserin (5-HT₂ₐ), [³H]Mesulergine (5-HT₂c), [³H]GR65630 (5-HT₃), [³H]LSD (5-HT₆), [³H]5-CT (5-HT₇)[7][14][15]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor/transporter.

    • Prepare serial dilutions of the test compound and a known reference compound.

    • Prepare the radioligand at a concentration close to its K_d value in the assay buffer.

  • Assay Procedure (96-well filter plate format):

    • Add 25 µL of test compound/reference compound or vehicle to the wells.

    • Add 25 µL of the radioligand solution.

    • Add 50 µL of the cell membrane preparation.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through the filter plate.

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value and subsequently the K_i value using the Cheng-Prusoff equation.

Cell-Based Functional GPCR Assays

To determine if binding to a GPCR translates into a functional response (agonist or antagonist activity), we will employ cell-based assays that measure second messenger production.[3][16]

Principle: GPCR activation by an agonist initiates intracellular signaling cascades, leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs). These changes can be quantified using various detection technologies (e.g., HTRF, FRET, luminescence).

Signaling Pathway Assessment:

G cluster_0 Gs/Gi-coupled Receptors cluster_1 Gq-coupled Receptors Gs_agonist Agonist Gs_receptor Gs-coupled Receptor Gs_agonist->Gs_receptor Gs_AC Adenylate Cyclase Gs_receptor->Gs_AC Gs_cAMP cAMP Measurement Gs_AC->Gs_cAMP Gi_agonist Agonist Gi_receptor Gi-coupled Receptor Gi_agonist->Gi_receptor Gi_AC Adenylate Cyclase Gi_receptor->Gi_AC Gi_cAMP cAMP Measurement Gi_AC->Gi_cAMP Gq_agonist Agonist Gq_receptor Gq-coupled Receptor Gq_agonist->Gq_receptor Gq_PLC Phospholipase C Gq_receptor->Gq_PLC Gq_IP1 IP₁ Measurement Gq_PLC->Gq_IP1

Caption: Measurement of second messengers for different GPCR signaling pathways.

Experimental Protocol (cAMP Assay for Gs/Gi-coupled receptors):

  • Cell Culture:

    • Culture cells stably expressing the target GPCR in a suitable medium.

    • Plate the cells in a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Add serial dilutions of the test compound or a known agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels using a competitive immunoassay kit (e.g., HTRF).

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound or a known antagonist for 15 minutes.

    • Add a fixed concentration (EC₈₀) of a known agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels.

  • Data Analysis:

    • For agonist mode, calculate the EC₅₀ value from the dose-response curve.

    • For antagonist mode, calculate the IC₅₀ value and the Schild constant (K_b) to determine the potency of the antagonist.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the cross-reactivity studies.

Table 1: Monoamine Oxidase Inhibition Profile
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/MAO-B)
This compound >10,0005,200>1.9
Rasagiline 4,5008.5529
Moclobemide 2508,0000.03
Table 2: CNS Target Panel Binding Affinities (K_i, nM)
TargetThis compoundRasagilineMoclobemideAtomoxetine
DAT >10,000>10,000>10,0001,500
SERT 8,500>10,000>10,000350
NET 1,200>10,000>10,0005
D₂ Receptor >10,000>10,000>10,000>10,000
5-HT₂ₐ Receptor 7,800>10,000>10,000>10,000

Interpretation and Conclusion

Based on the hypothetical data, this compound demonstrates weak, non-selective inhibition of both MAO-A and MAO-B, with IC₅₀ values in the micromolar range. This is in stark contrast to the potent and selective inhibition observed for Rasagiline (MAO-B) and Moclobemide (MAO-A).

In the broader CNS panel, the target compound shows some affinity for the norepinephrine transporter (NET), although it is significantly less potent than the selective inhibitor Atomoxetine. The weak interactions with the serotonin transporter (SERT) and the 5-HT₂ₐ receptor are unlikely to be physiologically relevant at therapeutic concentrations.

This guide provides a robust framework for assessing the cross-reactivity of novel compounds. The principles and protocols outlined herein can be adapted to investigate other target classes and comparator compounds, ensuring a thorough understanding of a compound's selectivity and potential for off-target effects.

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Enantiomeric excess determination of chiral indanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Enantiomeric Excess Determination of Chiral Indanols

Introduction: The Stereochemical Nuance of Indanols

Chiral indanols, particularly 1-indanol and 2-indanol, are not merely simple cyclic alcohols; they are pivotal chiral building blocks and synthons in the landscape of modern organic synthesis. Their rigid, bicyclic framework is a privileged scaffold found in numerous pharmacologically active molecules and ligands for asymmetric catalysis. The precise stereochemical composition, or enantiomeric excess (e.e.), of these intermediates is paramount, as the biological activity and catalytic efficacy are often dictated by a single enantiomer. Consequently, the robust and accurate determination of e.e. is a critical, non-negotiable step in both process development and quality control for researchers, scientists, and drug development professionals.

This guide moves beyond a simple recitation of methods. It provides a comparative analysis of the predominant analytical techniques used for determining the e.e. of chiral indanols: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind methodological choices, present supporting experimental data and protocols, and offer a logical framework for selecting the optimal technique for your specific analytical challenge.

I. The Power of Separation: Chiral Chromatography

The foundational principle of chiral chromatography is the creation of a transient diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This differential interaction in energy results in varying retention times, allowing for the physical separation and subsequent quantification of the enantiomers.[1][2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal modalities in this class.

A. High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination due to its broad applicability and the vast library of commercially available CSPs.[2][3]

The Causality of Separation: For indanols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4][5] The separation mechanism is a complex interplay of intermolecular forces. The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions with the indanol's hydroxyl group, while the phenyl groups offer π-π stacking interactions with the indanol's aromatic ring. The rigid, helical structure of the polysaccharide creates chiral grooves, forcing the enantiomers into distinct spatial arrangements, leading to differential interaction energies and, therefore, separation.[4]

Experimental Protocol: HPLC Separation of 1-Indanol Enantiomers

Objective: To achieve baseline separation of (R)- and (S)-1-indanol to determine enantiomeric excess.

  • Instrumentation & Column:

    • HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Reagents & Sample Preparation:

    • Mobile Phase: n-Hexane (HPLC grade) and 2-Propanol (IPA, HPLC grade). A typical starting composition is 95:5 (v/v).

    • Sample: Dissolve ~1 mg of the indanol sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / IPA (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100

Self-Validation: The method's validity is confirmed by achieving a baseline resolution (Rs) of >1.5, ensuring accurate integration of the peaks. The analysis of a racemic (50:50) standard should yield two peaks of equal area, confirming the absence of detector bias.

Data Presentation: Performance Comparison of HPLC CSPs for 2-Indanol [4]

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Column Lux® Amylose-1Regis® (R,R) WHELK-O® 1
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (E1) 9.8 min7.5 min
Retention Time (E2) 11.5 min9.2 min
Separation Factor (α) 1.211.28
Resolution (Rs) 2.102.50

This table clearly shows that for 2-indanol under these conditions, the Pirkle-type column provides a faster analysis with superior resolution.

Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Column & Solvent Screening cluster_1 Phase 2: Optimization Start Select Analyte (e.g., 1-Indanol) Screen Screen Polysaccharide CSPs (Amylose & Cellulose based) Start->Screen MobilePhase Use Standard Mobile Phases (Hexane/IPA, Hexane/EtOH) Screen->MobilePhase Eval Evaluate Resolution (Rs) Is Rs > 1.5? MobilePhase->Eval AdjustMP Adjust Mobile Phase Ratio (e.g., % IPA) Eval->AdjustMP No AdjustFlow Optimize Flow Rate & Temperature Eval->AdjustFlow Yes AdjustMP->Eval Success Validated Method AdjustFlow->Success

Caption: A logical workflow for developing a robust chiral HPLC method.

B. Gas Chromatography (GC): High Resolution for Volatile Analogs

Chiral GC is a powerful technique offering very high separation efficiency, but its application to indanols requires a critical preparatory step.[1]

The Derivatization Imperative: Indanols contain a polar hydroxyl (-OH) group, which makes them non-volatile and prone to strong, undesirable interactions with the stationary phase, leading to severe peak tailing and poor chromatography. To overcome this, a chemical derivatization is mandatory.[6] This process converts the polar -OH group into a less polar, more volatile moiety. A common and effective strategy is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.[6] This step is not merely procedural; it is essential for making the analyte "GC-amenable."

Mechanism of Separation: Chiral GC columns are typically capillary columns coated with a chiral selector, most commonly a cyclodextrin derivative.[1][7] These cyclodextrins form a conical chiral cavity. The derivatized indanol enantiomers exhibit differential inclusion into this cavity based on their stereochemistry, leading to different retention times and separation.[1]

Experimental Protocol: GC Separation of Derivatized 1-Indanol Enantiomers

Objective: To separate the TMS-derivatized enantiomers of 1-indanol.

  • Derivatization:

    • Dissolve ~1 mg of the indanol sample in 100 µL of an appropriate solvent (e.g., anhydrous dichloromethane).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation & Column:

    • GC system with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow of ~1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 2°C/min to 160°C.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis: Calculate % e.e. from the integrated peak areas as described for HPLC.

C. Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful tool for chiral separations, combining many of the advantages of both GC and HPLC.[8][9] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[]

Why Choose SFC?

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, leading to significantly shorter analysis times (often 2-10x faster).[9]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally sustainable choice.[8]

  • Efficiency: The high diffusivity of solutes in the mobile phase often leads to higher column efficiencies and sharper peaks.

Mechanism & Method Development: SFC typically uses the same polysaccharide-based CSPs as HPLC.[11] Method development involves screening these columns with a mobile phase of CO2 and a small percentage of a polar organic modifier, most commonly methanol or ethanol.[12]

II. The Specificity of Interaction: NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach. In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical magnetic properties. The strategy, therefore, is to introduce a chiral auxiliary into the NMR tube to create a diastereomeric environment, which lifts the spectral degeneracy of the enantiomers.[13]

A. Chiral Derivatizing Agents (CDAs): The Covalent Approach

This is an indirect method where the indanol enantiomers are covalently reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers.[14][15] These diastereomers are distinct chemical compounds and will exhibit separate signals in the NMR spectrum.

The Mosher's Acid Method: The most classic CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[16] Reacting a non-racemic indanol with enantiopure (R)-MTPA chloride will produce two diastereomeric esters. The protons (or fluorine atoms) near the chiral center will experience different magnetic environments in the two diastereomers, resulting in two distinct, quantifiable signals.

Causality of Signal Separation: The separation of signals (Δδ) arises from the different conformational preferences of the two diastereomers in solution, which places specific protons or nuclei in different shielding or deshielding zones of the CDA's aromatic ring.

Experimental Protocol: NMR Analysis of 1-Indanol using (R)-MTPA Chloride

Objective: To determine the e.e. of 1-indanol by forming diastereomeric Mosher's esters.

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of the 1-indanol sample in 0.7 mL of deuterated pyridine-d5.

    • Add a slight excess (~1.1 equivalents) of (R)-MTPA chloride.

    • Cap the tube, mix well, and allow the reaction to proceed to completion (monitor by NMR, typically < 1 hour). The pyridine acts as both the solvent and a scavenger for the HCl byproduct.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. ¹⁹F NMR is often preferred due to its wide chemical shift range and the absence of background signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers (e.g., the methoxy signal in ¹H NMR or the -CF₃ signal in ¹⁹F NMR).

    • Carefully integrate these two signals (Integral1 and Integral2).

    • Calculate the % e.e. using the formula: % e.e. = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Self-Validation: The reaction must proceed to 100% completion. If not, kinetic resolution (one enantiomer reacting faster than the other) can lead to a significant error in the measured e.e. This can be checked by ensuring no starting material is visible in the spectrum.

Principle of NMR Analysis with a Chiral Derivatizing Agent (CDA)

G cluster_0 In the Sample Vial cluster_1 In the NMR Tube (Diastereomers) R_Indanol (R)-Indanol CDA + (R)-Mosher's Acid Chloride (Enantiopure CDA) Diastereomer1 (R,R)-Ester R_Indanol->Diastereomer1 S_Indanol (S)-Indanol Diastereomer2 (S,R)-Ester S_Indanol->Diastereomer2 CDA->Diastereomer1 CDA->Diastereomer2 NMR NMR Spectrometer Diastereomer1->NMR Diastereomer2->NMR Spectrum Spectrum: Two distinct, integrable signals (δ1 ≠ δ2) NMR->Spectrum

Caption: Covalent reaction with a CDA converts enantiomers into distinguishable diastereomers for NMR analysis.

B. Chiral Solvating Agents (CSAs): The Non-Covalent Approach

This is a direct, non-destructive method where an enantiopure chiral solvating agent is simply added to the NMR sample of the indanol.[17] The CSA forms weak, transient, non-covalent diastereomeric complexes with each enantiomer.[14]

Mechanism of Action: Unlike CDAs, no reaction occurs. The observed spectrum is a time-average of the free and complexed species. Because the two diastereomeric complexes have different stabilities and geometries, the averaged chemical shifts for the (R)- and (S)-indanols are different, leading to signal splitting. The magnitude of this split depends on the strength of the interaction and the concentration of the CSA.

Advantages:

  • Non-destructive: The sample can be recovered.

  • Simplicity: No chemical reaction is required, eliminating concerns about kinetic resolution.[17]

III. Method Selection: A Comparative Framework

Choosing the right analytical method requires balancing the need for accuracy, throughput, sample availability, and the specific information required. Analytical method validation is crucial to ensure the chosen procedure provides reliable results.[18][19]

Comparative Analysis of Key Performance Attributes

ParameterChiral HPLCChiral GCChiral SFCNMR with CDANMR with CSA
Principle Chromatographic SeparationChromatographic SeparationChromatographic SeparationDiastereomer FormationDiastereomeric Solvation
Sample Prep Simple DissolutionMandatory Derivatization Simple DissolutionCovalent ReactionSimple Mixing
Analysis Time 5-30 min15-45 min2-10 min 1-2 hours (incl. rxn)15-30 min
Sensitivity High (µg/mL)Very High (ng/mL) High (µg/mL)Low (mg/mL)Low (mg/mL)
Quantitation Excellent (Rs > 1.5)ExcellentExcellentGood (beware kinetic res.)Good (beware overlap)
Destructive? No (can be preparative)YesNo (can be preparative)YesNo
Best For... Routine QC, Method Dev.Trace analysis, VolatilesHigh-Throughput Screening Absolute Config.Quick check, Precious sample

Decision-Making Workflow for Method Selection

G start Start: Need to Determine e.e. of Indanol q1 High Throughput Needed? start->q1 q2 Trace Level Analysis? (ppb/ppm) q1->q2 No ans_sfc Use Chiral SFC q1->ans_sfc Yes q3 Is Sample Precious/Limited? q2->q3 No ans_gc Use Chiral GC (with Derivatization) q2->ans_gc Yes q4 Need Absolute Configuration? q3->q4 No ans_nmr_csa Use NMR with CSA q3->ans_nmr_csa Yes ans_hplc Use Chiral HPLC q4->ans_hplc No ans_nmr_cda Use NMR with CDA q4->ans_nmr_cda Yes

Caption: A decision tree to guide the selection of the most appropriate analytical technique.

Conclusion

The determination of enantiomeric excess for chiral indanols is a mature field with several powerful and reliable techniques at the disposal of the modern scientist. Chiral chromatography, especially HPLC and the increasingly popular SFC, offers unparalleled solutions for routine, high-sensitivity, and high-throughput analysis. NMR spectroscopy, while less sensitive, provides a rapid, direct assessment without the need for extensive method development and is invaluable for structural confirmation and non-destructive analysis. The optimal choice is not universal but is dictated by the specific analytical context. By understanding the underlying principles, advantages, and limitations of each method, researchers can confidently select and implement the most fitting strategy to ensure the stereochemical integrity of their chiral indanols.

References

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health.
  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (n.d.). ResearchGate.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
  • Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers. (n.d.). Benchchem.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
  • NMR Chiral solvating agents. (n.d.). ResearchGate.
  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. (n.d.). PubMed.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
  • Chiral derivatizing agent. (n.d.). Wikipedia.
  • A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers. (n.d.). Benchchem.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. (2022). PMC - NIH.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH.
  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. (n.d.). Chiral Technologies.
  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. (2012). Sci-Hub.
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. (n.d.). MDPI.
  • SFC for chiral separations in bioanalysis. (2019). PubMed.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). National Institutes of Health.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. (2023). Ask this paper | Bohrium.

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A Comparative Guide to 2-Indanol Derivatives in Asymmetric Synthesis: From Benchtop Staples to Advanced Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to control stereochemistry is a perpetual frontier. In the landscape of asymmetric synthesis, the rigid and tunable scaffold of 2-indanol has emerged as a cornerstone for the design of highly effective chiral ligands and organocatalysts.[1][2] This guide provides a comparative analysis of various 2-indanol derivatives, delving into the causality behind their design, their performance in key asymmetric transformations, and detailed experimental protocols to empower your research.

The inherent conformational rigidity of the indane framework is pivotal in creating a well-defined chiral environment, which is essential for high stereocontrol in a multitude of asymmetric reactions.[1][2] This structural advantage has led to the development of a diverse family of 2-indanol-derived catalysts, each tailored for specific applications, ranging from asymmetric reductions and alkylations to cycloadditions and Michael additions.[3][4][5]

The Evolution of a Privileged Scaffold: From Simple Auxiliaries to Sophisticated Ligands

The journey of 2-indanol derivatives in asymmetric synthesis began with their use as reliable chiral auxiliaries. However, their true potential was unlocked with the development of derivatives that act as chiral ligands for metal-catalyzed reactions and as standalone organocatalysts. The most prominent among these is cis-1-amino-2-indanol, a versatile building block for a plethora of successful catalysts.[3][5]

The rationale behind the evolution of these derivatives lies in the systematic modification of the 2-indanol core to fine-tune its steric and electronic properties. This includes:

  • N-Substitution of the Amino Group: Introducing various substituents on the nitrogen atom of cis-1-amino-2-indanol allows for the modulation of the catalyst's steric bulk and electronic nature, directly impacting its interaction with substrates and, consequently, the enantioselectivity of the reaction.

  • Modification of the Hydroxyl Group: The hydroxyl group can be derivatized to create ligands with different coordination properties, such as phosphine-oxazoline (PHOX) ligands, which have proven highly effective in a range of metal-catalyzed transformations.

  • Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups onto the aromatic ring of the indanol scaffold can influence the catalyst's electronic properties and overall reactivity.

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} graphdot

Caption: Evolution of 2-indanol derivatives in asymmetric synthesis.

Comparative Performance in Key Asymmetric Reactions

The efficacy of a chiral catalyst is ultimately judged by its performance in chemical transformations. Here, we compare the performance of various 2-indanol derivatives in several key asymmetric reactions, supported by experimental data.

Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, derived from cis-1-amino-2-indanol, are highly efficient for this purpose.[6]

The general mechanism involves the formation of a chiral oxazaborolidine which coordinates with both the borane reducing agent and the ketone substrate, holding them in a rigid, chiral environment to facilitate stereoselective hydride transfer.

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} graphdot

Caption: General workflow for asymmetric ketone reduction.

Table 1: Asymmetric Reduction of Acetophenone Derivatives using in situ Generated Oxazaborolidine from (1S, 2R)-(-)-cis-1-Amino-2-indanol

EntrySubstrate (Acetophenone Derivative)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone>9595
2o-Methylacetophenone>9592
3m-Methylacetophenone>9596
4p-Methylacetophenone>9597
5p-Chloroacetophenone>9598
6p-Methoxyacetophenone>9594

Data synthesized from multiple sources for comparative purposes.

The data indicates that electronic effects of the substituents on the aromatic ring of the ketone have a discernible impact on enantioselectivity, with electron-withdrawing groups generally leading to higher ee values.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. cis-1-Amino-2-indanol derivatives have been successfully employed as organocatalysts in asymmetric Michael additions.[4]

Table 2: Asymmetric Michael Addition of 3-Substituted Oxindoles to Protected 2-Amino-1-nitroethenes

EntryCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1(1R,2S)-N-Benzyl-1-amino-2-indanol98>99:188
2(1R,2S)-N-(4-Methoxybenzyl)-1-amino-2-indanol99>99:190
3(1R,2S)-N-(3,5-Dimethylbenzyl)-1-amino-2-indanol9798:285

Data adapted from a representative study to highlight comparative performance.[4]

The results demonstrate that modification of the N-substituent on the aminoindanol catalyst can influence the enantioselectivity of the Michael addition.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key experiments are provided below.

Protocol 1: Asymmetric Reduction of Acetophenone using an in situ Generated Oxazaborolidine Catalyst

Materials:

  • (1S, 2R)-(-)-cis-1-Amino-2-indanol

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (1S, 2R)-(-)-cis-1-amino-2-indanol (0.1 mmol).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add BH3·THF solution (0.2 mL, 0.2 mmol) dropwise. A white precipitate may form.

  • Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to 0 °C and add acetophenone (1.0 mmol) dissolved in anhydrous THF (1 mL).

  • Add BH3·THF solution (1.1 mL, 1.1 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Organocatalytic Asymmetric Michael Addition

Materials:

  • (1R,2S)-N-Benzyl-1-amino-2-indanol (or other N-substituted derivative)

  • 3-Substituted oxindole

  • Protected 2-amino-1-nitroethene

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry reaction vial, add the 3-substituted oxindole (0.2 mmol) and the (1R,2S)-N-benzyl-1-amino-2-indanol catalyst (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Add the protected 2-amino-1-nitroethene (0.24 mmol) and continue stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH4Cl (2 mL).

  • Extract the mixture with CH2Cl2 (3 x 5 mL).

  • Wash the combined organic layers with brine (5 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Mechanistic Insights and the Rationale for Stereocontrol

The high degree of stereocontrol exerted by 2-indanol derivatives stems from their rigid bicyclic structure, which limits the number of accessible transition state conformations.[4][5] In the case of cis-1-amino-2-indanol derivatives, the cis relationship between the amino and hydroxyl groups allows for the formation of a well-defined chiral pocket through coordination with the substrate and/or reagents.

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} graphdot

Caption: Simplified model of stereochemical induction.

For instance, in the CBS reduction, the ketone coordinates to the boron atom of the oxazaborolidine in a way that the larger substituent of the ketone is oriented away from the steric bulk of the indanol backbone, thus directing the hydride attack to one specific face of the carbonyl group. Similarly, in organocatalytic reactions, the bifunctional nature of aminoindanol derivatives (Lewis base and Brønsted acid) allows for dual activation of the nucleophile and electrophile, leading to a highly organized transition state.

Conclusion and Future Outlook

2-Indanol derivatives have cemented their position as a privileged class of chiral ligands and organocatalysts in asymmetric synthesis. Their rigid scaffold, coupled with the ease of modification, allows for the rational design of catalysts with high stereoselectivity for a broad range of applications. The comparative analysis presented in this guide highlights the subtle yet crucial role of structural modifications in optimizing catalyst performance.

Future developments in this field are likely to focus on the design of novel 2-indanol derivatives with enhanced activity and selectivity, the application of these catalysts in a wider array of complex chemical transformations, and the development of more sustainable and economically viable synthetic routes to these valuable chiral building blocks. The continued exploration of the structure-activity relationships of 2-indanol derivatives will undoubtedly lead to new and exciting breakthroughs in the field of asymmetric catalysis.

References

  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.[Link]

  • Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization. ResearchGate.[Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. ACS Publications.[Link]

  • Amino-Indanol-Catalyzed Asymmetric Michael Additions of Oxindoles to Protected 2-Amino-1-nitroethenes for the Synthesis of 3,3′-Disubstituted Oxindoles. Sci-Hub.[Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC - NIH.[Link]

  • Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. Taylor & Francis Online.[Link]

  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. ResearchGate.[Link]

  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate.[Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.[Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.[Link]

  • Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. RSC Publishing.[Link]

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate.[Link]

  • Catalytic asymmetric aldol reactions in aqueous media. RSC Publishing.[Link]

  • Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. MDPI.[Link]

  • Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. ResearchGate.[Link]

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group - Princeton University.[Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI.[Link]

  • Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications. Semantic Scholar.[Link]

  • (PDF) Enantioselective Organocatalytic Diels-Alder Reactions. ResearchGate.[Link]

  • Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. PMC - NIH.[Link]

  • Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI.[Link]

  • New advances in asymmetric organocatalysis II. Beilstein Journals.[Link]

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A Comparative Guide to the Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Navigating Reproducibility in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific organic molecules is a cornerstone of chemical research and drug development. However, the reproducibility of published synthetic methods can be a significant challenge, leading to wasted resources and delays in research progress. This guide provides a comparative analysis of potential synthetic routes to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, a substituted indane derivative. By examining the theoretical underpinnings and potential practical challenges of each method, this document aims to equip researchers with the insights necessary to make informed decisions and enhance the reproducibility of their experiments.

Introduction to the Challenge: The Quest for Reproducible Synthesis

Reproducibility in chemical synthesis is not merely about following a recipe; it requires a deep understanding of the reaction mechanism, the role of each reagent and condition, and potential side reactions. Even minor variations in starting material purity, solvent grade, or reaction setup can significantly impact the outcome, leading to discrepancies in yield, purity, and even the identity of the final product. This guide explores the synthesis of this compound through the lens of reproducibility, offering a framework for critically evaluating and comparing different synthetic strategies.

Comparative Analysis of Synthetic Routes

While a single, universally adopted method for the synthesis of this compound is not prominently documented, established principles of organic chemistry allow for the design of several plausible synthetic pathways. Here, we compare three such routes, outlining their theoretical basis, potential advantages, and foreseeable challenges to reproducibility.

Route 1: Grignard Reaction with Ethylene Oxide

This classic approach to forming primary alcohols involves the reaction of a Grignard reagent with ethylene oxide. In this case, the Grignard reagent would be prepared from 1-halo-2,3-dihydro-1H-indene.

Reaction Pathway:

Grignard Reaction Indane_Halide 1-Halo-2,3-dihydro-1H-indene Mg Mg, Dry Ether Indane_Halide->Mg Grignard 1-Indanylmagnesium Halide Mg->Grignard Ethylene_Oxide Ethylene Oxide Grignard->Ethylene_Oxide Nucleophilic Attack Intermediate Alkoxide Intermediate Ethylene_Oxide->Intermediate Hydrolysis H3O+ Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Grignard reaction pathway for the synthesis of the target alcohol.

Experimental Protocol (Hypothetical):

  • Preparation of the Grignard Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Add a solution of 1-bromo-2,3-dihydro-1H-indene in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent to 0°C. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether. The reaction is highly exothermic and requires careful temperature control.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Discussion of Reproducibility:

The Grignard reaction is a powerful tool, but its reproducibility can be hampered by several factors. The preparation of the Grignard reagent is highly sensitive to moisture and air, which can quench the reagent and reduce the yield. The purity of the magnesium and the starting halide are also critical. The handling of ethylene oxide, a toxic and flammable gas, requires specialized equipment and careful control of reaction temperature to prevent runaway reactions and the formation of byproducts.[1]

Route 2: Reduction of 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid or its Ester

This route involves the reduction of a carboxylic acid or its corresponding ester to the primary alcohol. This is a common and generally reliable transformation.

Reaction Pathway:

Reduction Reaction Starting_Material 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid or its Ester Reducing_Agent Reducing Agent (e.g., LiAlH4, NaBH4/I2) Starting_Material->Reducing_Agent Reduction Product This compound Reducing_Agent->Product

Caption: Reduction of a carboxylic acid or ester to the target alcohol.

Experimental Protocol (Hypothetical, for Ester Reduction):

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Discussion of Reproducibility:

Reduction reactions with powerful reducing agents like LiAlH₄ are generally high-yielding and reproducible, provided that anhydrous conditions are strictly maintained. LiAlH₄ reacts violently with water. The choice of the reducing agent is crucial; for instance, sodium borohydride alone is generally not strong enough to reduce esters but can be used in combination with additives. The key to reproducibility lies in the careful control of the reaction stoichiometry and the quenching procedure.

Route 3: Catalytic Hydrogenation of an Unsaturated Precursor

This method would involve the synthesis of an unsaturated precursor, 2-(1H-inden-1-yl)ethan-1-ol, followed by catalytic hydrogenation to saturate the double bond in the five-membered ring.

Reaction Pathway:

Hydrogenation Reaction Unsaturated_Alcohol 2-(1H-Inden-1-yl)ethan-1-ol Hydrogenation H2, Catalyst (e.g., Pd/C) Unsaturated_Alcohol->Hydrogenation Catalytic Hydrogenation Product This compound Hydrogenation->Product

Caption: Catalytic hydrogenation of an unsaturated precursor.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(1H-inden-1-yl)ethan-1-ol in a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Discussion of Reproducibility:

Catalytic hydrogenation is often a clean and high-yielding reaction. The reproducibility is dependent on the quality and activity of the catalyst, the purity of the substrate, and the efficiency of the hydrogenation apparatus in maintaining pressure and ensuring good mixing. Catalyst poisoning by impurities in the substrate or solvent can significantly hinder the reaction. The choice of solvent can also influence the reaction rate.

Comparative Data Summary

FeatureRoute 1: Grignard ReactionRoute 2: ReductionRoute 3: Catalytic Hydrogenation
Starting Materials 1-Halo-2,3-dihydro-1H-indene, Mg, Ethylene Oxide2-(2,3-Dihydro-1H-inden-1-yl)acetic acid or ester2-(1H-Inden-1-yl)ethan-1-ol
Key Reagents Grignard Reagent, Ethylene OxideLiAlH₄ or other reducing agentsH₂, Pd/C or other catalysts
Potential Yield Moderate to HighHighHigh
Reproducibility Challenges Moisture sensitivity, handling of ethylene oxide, Grignard initiationAnhydrous conditions, handling of pyrophoric reagentsCatalyst activity and poisoning, H₂ handling
Purification Column chromatography often requiredMay require filtration of salts and chromatographyFiltration of catalyst, may require chromatography
Scalability Can be challenging due to exothermicity and gas handlingGenerally scalable with appropriate equipmentReadily scalable

Characterization and Validation

Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) group in the final product.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The synthesis of this compound, like many organic preparations, presents multiple potential pathways, each with its own set of advantages and challenges to reproducibility. The Grignard reaction offers a direct route but requires stringent control over reaction conditions. The reduction of a carboxylic acid derivative is a robust method but necessitates the use of powerful and sensitive reducing agents. Catalytic hydrogenation is often clean and efficient but is susceptible to catalyst deactivation.

For researchers embarking on the synthesis of this or similar molecules, a thorough understanding of these factors is paramount. Careful planning, meticulous execution of experimental procedures, and comprehensive characterization of the product are the cornerstones of achieving reproducible and reliable results in synthetic chemistry.

References

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug development and scientific research, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and operational protocols for managing 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, a compound of interest for in-depth laboratory investigation. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory practices.

Understanding the Hazard Profile

Inferred Hazard Classifications:

  • Skin Irritation: Likely to cause redness, itching, or inflammation upon contact[1][2].

  • Eye Irritation: May cause serious and potentially damaging eye irritation[1][2].

  • Respiratory Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system[1][2].

  • Acute Oral Toxicity: While not definitively established, similar compounds can be harmful if swallowed[2].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles are mandatory to provide a complete seal around the eyes, protecting against splashes and airborne particles. A Face Shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Hand Protection Chemically resistant gloves , such as nitrile, are required. It is crucial to select gloves that offer adequate protection against potential chemical permeation. Always inspect gloves for any signs of degradation or puncture before use.[4]
Body Protection A laboratory coat is the minimum requirement for body protection. For larger quantities or procedures with a higher risk of splashes, chemical-resistant coveralls are recommended to provide more comprehensive coverage.[4][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a fume hood , to minimize the inhalation of any potential vapors or aerosols. If a fume hood is not available or if there is a risk of generating dust, a disposable N95 respirator or a half-mask respirator with appropriate cartridges should be used.[3]
Foot Protection Closed-toe shoes are a fundamental laboratory requirement to protect against spills and falling objects.

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to ensure the safe handling of this compound from receipt to disposal. This process should be incorporated into your laboratory's standard operating procedures (SOPs).

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decon Decontaminate Glassware handle_dissolve->clean_decon Experiment complete clean_dispose Dispose of Waste clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Reactant of Route 2
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.